L-METHIONINE-N-FMOC (15N) synthesis and purification
This technical guide details the synthesis, protection, and purification of N-(9-Fluorenylmethoxycarbonyl)-L-Methionine-( N) (Fmoc-L-Met-( N)-OH). It is designed for researchers requiring high-purity isotopic building bl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, protection, and purification of N-(9-Fluorenylmethoxycarbonyl)-L-Methionine-(
N) (Fmoc-L-Met-(N)-OH). It is designed for researchers requiring high-purity isotopic building blocks for NMR structural studies or metabolic tracing.
Technical Guide: Synthesis and Purification of Fmoc-L-Methionine-(
N)
Strategic Synthesis Overview
The preparation of Fmoc-L-Met-(
N)-OH typically proceeds via the Schotten-Baumann protection of commercially available or biosynthetically prepared L-Methionine-(N). While total synthesis from NHCl (via Strecker synthesis) is possible, it is operationally complex and prone to yield losses. This guide focuses on the critical Fmoc-protection workflow , optimizing for the high cost of the isotopic starting material by prioritizing yield recovery and preventing S-oxidation.
Key Chemical Challenges
S-Oxidation: The methionine thioether is susceptible to oxidation to sulfoxide (Met(O)) under basic conditions if exposed to atmospheric oxygen or peroxides in solvents.
Fmoc-Dipeptide Formation: Excessively high pH (>10) during protection can lead to the formation of the impurity Fmoc-Met-Met-OH.
Isotope Economy: Unlike standard synthesis, every milligram of
N mother liquor represents significant financial loss.
N) (98%+ atom N)
Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
L-Methionine-(N)
1.0
Substrate
Expensive; limiting reagent.
Fmoc-OSu
1.1
Protecting Group
Preferred over Fmoc-Cl to reduce dipeptide formation.
NaCO / NaHCO
2.0 - 2.5
Base
Maintains pH 8.5–9.5.
Acetone / Water
1:1 (v/v)
Solvent
Dioxane is an alternative, but Acetone is easier to remove.
Step-by-Step Methodology
Phase A: Solubilization and pH Adjustment
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Methionine-(
N) (e.g., 5.0 mmol) in deionized water (15 mL).
Base Addition: Add solid Na
CO (5.0 mmol) and NaHCO (5.0 mmol). Stir until fully dissolved.
Expert Insight: Using a carbonate/bicarbonate mix buffers the solution effectively near pH 9.0, preventing the pH spike that causes Fmoc hydrolysis.
Solvent Integration: Add Acetone (15 mL). The solution should remain clear.
Precaution: Degas the water and acetone with N
for 10 minutes prior to mixing to minimize dissolved oxygen, protecting the sulfur moiety.
Phase B: Acylation Reaction
Reagent Addition: Add Fmoc-OSu (5.5 mmol) slowly as a solid or dissolved in a minimal amount of acetone.
Reaction Monitoring: Stir the mixture at room temperature (20–25°C) for 3–12 hours.
TLC Control: Monitor consumption of free amino acid (ninhydrin positive, baseline) and appearance of product (UV active, R
~0.5 in CHCl/MeOH/AcOH 90:8:2).
Completion: The reaction is complete when the ninhydrin test on the aqueous phase is negative.
Phase C: Workup and Isolation
Solvent Removal: Evaporate the acetone under reduced pressure (Rotavap) at <40°C. Do not overheat.
Lipophilic Wash: Dilute the remaining aqueous residue with water (10 mL) and extract twice with Diethyl Ether (2 x 20 mL).
Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). The product remains in the aqueous phase as the carboxylate salt.
Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2.0 using 1N HCl or 10% KHSO
.
Observation: The product, Fmoc-L-Met-(
N)-OH, will precipitate as a white solid or oil out.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
Drying: Combine organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na
SO, and filter.
Concentration: Evaporate the solvent to obtain the crude product.
Purification Strategy
While column chromatography is possible, it is often unnecessary and leads to product loss. Recrystallization is the preferred method for Fmoc-Met derivatives.
Protocol: Toluene Recrystallization
Reference Grounding: This method is validated for Fmoc-Met-OH to remove impurities effectively [1].
Solvation: Suspend the crude solid in Toluene (approx. 6 mL per gram of crude).
Heating: Heat the mixture to 50°C. Stir for 1 hour. The product may not fully dissolve but impurities will be extracted or the crystal form will ripen.
Cooling: Slowly cool the mixture to 30°C over 2 hours, then to 4°C overnight.
Filtration: Filter the white precipitate. Wash the cake with cold Toluene.
Drying: Dry under high vacuum at 40°C to constant weight.
Alternative System: If Toluene fails to yield a solid (oiling out occurs), use Ethyl Acetate / Hexane . Dissolve in minimum hot EtOAc, then add Hexane until turbid. Cool to -20°C.
Visualization of Workflows
Reaction & Workup Logic
Caption: Step-by-step workflow for the Fmoc protection of
N-Methionine, highlighting the critical wash step to remove excess reagent before acidification.
Purification Decision Tree
Caption: Decision logic for purification. Recrystallization is the primary route; HPLC is reserved for stubborn oils or high-purity requirements.
Quality Control & Analytical Data
Verify the identity and purity using the following parameters.
Analytical Specifications
Test
Method
Acceptance Criteria
Purity
HPLC (C18, 254 nm)
> 98.0%
Enantiomeric Purity
Chiral HPLC
> 99.0% ee (L-isomer)
Isotopic Enrichment
MS / N-NMR
> 98 atom % N
Appearance
Visual
White to off-white powder
NMR Characterization Data (Expected)
The introduction of
N results in splitting of the amide proton signal in H NMR ( Hz).
H NMR (400 MHz, DMSO-d):
12.7 (s, 1H, COOH)
7.90 (d, Hz, 1H, N -H) — Note the large coupling doublet.
7.89 (d, 2H, Fmoc Ar-H)
7.70 (d, 2H, Fmoc Ar-H)
7.41 (t, 2H, Fmoc Ar-H)
7.32 (t, 2H, Fmoc Ar-H)
4.20–4.35 (m, 3H, Fmoc CH, CH)
4.05 (m, 1H, -CH)
2.40–2.50 (m, 2H, -CH)
2.05 (s, 3H, S-CH)
1.90–2.00 (m, 2H, -CH)
N NMR (40 MHz, DMSO-d, ref. liq. NH):
~110–120 ppm (Carbamate N).
References
Sethi, M. K. (2015). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis . Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(4), 188-195. Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids . International Journal of Peptide and Protein Research, 35(3), 161–214. Link
Isotec / Sigma-Aldrich. (n.d.). Synthesis of 15N-Labeled Amino Acids . Technical Bulletin. Link
Exploratory
L-METHIONINE-N-FMOC (15N): A Comprehensive Technical Guide for Advanced Research and Drug Development
This guide provides an in-depth technical overview of L-METHIONINE-N-FMOC (15N), a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of L-METHIONINE-N-FMOC (15N), a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and pivotal applications, offering field-proven insights and detailed methodologies to empower your scientific endeavors.
Core Compound Identification and Properties
L-METHIONINE-N-FMOC (15N), systematically named N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N, is a stable isotope-labeled amino acid derivative. The incorporation of the nitrogen-15 (¹⁵N) isotope into the amine group provides a distinct mass shift, enabling its use as a tracer in sophisticated analytical techniques without the hazards associated with radioisotopes.
CAS Numbers:
L-METHIONINE-N-FMOC (15N): 934183-50-3
Unlabeled L-METHIONINE-N-FMOC: 71989-28-1
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of L-METHIONINE-N-FMOC (15N) is paramount for its effective application in experimental workflows.
Property
Value
Source(s)
Molecular Formula
C₂₀H₂₁¹⁵NO₄S
Molecular Weight
372.44 g/mol
Appearance
White solid
Isotopic Purity
Typically ≥98 atom % ¹⁵N
Melting Point
121-123 °C
Solubility
Soluble in organic solvents like Dimethylformamide (DMF)
The synthesis of L-METHIONINE-N-FMOC (15N) involves the protection of the nitrogen-15 labeled amino group of L-Methionine with the fluorenylmethyloxycarbonyl (Fmoc) group. This process is crucial for its subsequent use in solid-phase peptide synthesis (SPPS).
Application Note: Precision Protocol for Incorporating L-METHIONINE-N-FMOC (15N) in Solid-Phase Peptide Synthesis
Abstract & Scope The incorporation of isotopically labeled amino acids, such as Fmoc-Met( N)-OH , into peptides is a critical step for NMR structural studies and mass spectrometry-based proteomics. However, two distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The incorporation of isotopically labeled amino acids, such as Fmoc-Met(
N)-OH , into peptides is a critical step for NMR structural studies and mass spectrometry-based proteomics. However, two distinct challenges arise:
Economic Constraints: Isotope-labeled reagents are significantly more expensive than standard Fmoc-amino acids, rendering the standard 5–10 molar excess in SPPS financially prohibitive.
Chemical Instability: Methionine is highly susceptible to oxidation (forming methionine sulfoxide, Met(O)) during the acidic cleavage step, a side reaction that complicates purification and spectral analysis.
This guide provides a stoichiometry-optimized protocol to maximize coupling efficiency at low equivalents (1.5–2.0 eq) and a redox-controlled cleavage strategy to preserve the native thioether state of the
N-Methionine.
Critical Strategic Considerations (The "Why" Behind the Protocol)
The "Isotope Economy" Coupling Strategy
Standard SPPS protocols rely on high concentration gradients (0.2–0.5 M) and large excesses (5–10 eq) to drive reaction kinetics. For
N-Met, we must trade excess for activation efficiency.
Reagent Choice: We utilize HATU/HOAt or DIC/Oxyma Pure . These reagents generate highly reactive active esters (OAt or Oxyma esters) that react faster than standard HOBt esters, allowing for near-quantitative coupling at only 1.5–2.0 equivalents.
Pre-activation: Essential to eliminate the lag time of in-situ activation, ensuring the labeled amino acid is immediately available for coupling upon addition to the resin.
The Methionine Oxidation Defense
During cleavage, the removal of protecting groups (like Trt, tBu, Pbf) generates highly reactive carbocations. Without adequate scavenging, these electrophiles attack the nucleophilic sulfur of Methionine, leading to alkylation. Furthermore, trace peroxides in solvents can oxidize Met to Met(O).
The Solution: We utilize a High-Thiol Cleavage Cocktail (modified Reagent K or H). The inclusion of DODT (3,6-dioxa-1,8-octanedithiol) or EDT (1,2-ethanedithiol) is non-negotiable; they act as "suicide substrates," preferentially absorbing oxidative hits over the Met sulfur.
Materials & Reagents
Component
Specification
Purpose
Labeled AA
Fmoc-Met(N)-OH
Target isotope incorporation.
Resin
Rink Amide or Wang (Low load: 0.3–0.5 mmol/g)
Low loading reduces steric hindrance, improving coupling at low equivalents.
Agitate for exactly 60–90 seconds . Do not exceed 2 minutes to avoid racemization.
Coupling:
Transfer the activated solution immediately to the resin.
Agitate at room temperature for 2 to 4 hours (standard AA is usually 45 min).
Monitoring:
Perform a Kaiser Test (ninhydrin).
If Blue (Positive): Do NOT proceed. Perform a second coupling using 0.5–1.0 eq of labeled Met (if available) or standard Met if the label is not strictly required at 100% occupancy, otherwise prolong reaction time.
If Colorless (Negative): Wash resin with DMF (5x).[2]
Capping (Recommended):
Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 minutes to cap any unreacted chains, preventing deletion sequences.
Application Note: Advanced Methods in Quantitative Proteomics Using ¹⁵N-L-Methionine
A Senior Application Scientist's Guide to Metabolic Labeling and the Strategic Use of FMOC-Protected Amino Acids Abstract Quantitative proteomics is essential for understanding dynamic cellular processes, identifying bio...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Metabolic Labeling and the Strategic Use of FMOC-Protected Amino Acids
Abstract
Quantitative proteomics is essential for understanding dynamic cellular processes, identifying biomarkers, and elucidating drug mechanisms. Metabolic labeling, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a highly accurate method for quantifying proteome-wide changes between different cell populations[1][2][3]. This guide provides a comprehensive overview and detailed protocols for using stable isotope-labeled L-Methionine for metabolic labeling. Furthermore, it clarifies the specific role of Nα-FMOC-protected amino acids, such as L-Methionine-N-FMOC (¹⁵N), which are not used for direct live-cell labeling but are critical reagents for the chemical synthesis of isotope-labeled peptides used as internal standards for absolute protein quantification[4][5].
Foundational Principles: Metabolic Labeling vs. Synthetic Standards
A common point of confusion for researchers entering the field of quantitative proteomics is the distinction between reagents for in vivo (live cell) labeling and those for in vitro (chemical synthesis) applications.
Live-Cell Metabolic Labeling : This technique involves growing cells in a specially formulated medium where a standard ("light") essential amino acid is replaced with its heavy stable-isotope counterpart (e.g., ¹⁵N-L-Methionine)[1][6]. As cells grow and divide, the heavy amino acid is incorporated into all newly synthesized proteins[3]. When proteomes from "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry (MS), each methionine-containing peptide appears as a doublet of known mass difference, allowing for precise relative quantification[1][7]. For this to occur, the amino acid must be in its natural, unprotected state to be recognized by the cell's translational machinery.
Synthetic Isotope-Labeled Standards : L-METHIONINE-N-FMOC (¹⁵N) is an example of a protected amino acid. The 9-fluorenylmethyloxycarbonyl (FMOC) group is a temporary block on the α-amino group, essential for the controlled, stepwise assembly of peptides in Solid-Phase Peptide Synthesis (SPPS)[][9][10]. These synthetically created heavy peptides are not used to label an entire proteome; instead, they are spiked in known quantities into a biological sample (e.g., cell lysate) to serve as internal standards for the absolute quantification of a specific target protein or peptide[4][5][11].
This guide is therefore presented in two parts: Part I details the protocol for live-cell metabolic labeling using unprotected ¹⁵N-L-Methionine, and Part II discusses the application of FMOC-protected amino acids in modern proteomics.
Part I: Protocol for Metabolic Labeling with ¹⁵N-L-Methionine
This protocol is designed for the relative quantification of two distinct cell populations (e.g., control vs. treated).
Principle of Methionine-Based SILAC
Methionine is an essential amino acid, meaning mammalian cells cannot synthesize it and must acquire it from the external medium[1]. This dependence makes it an excellent choice for metabolic labeling. By providing ¹⁵N-L-Methionine as the sole source of methionine, we ensure its complete incorporation into the cellular proteome over several cell doublings.
Workflow Overview
Caption: Workflow for absolute protein quantification using a synthetic heavy peptide.
Application Workflow:
Peptide Synthesis: A peptide unique to your protein of interest is synthesized via SPPS using L-METHIONINE-N-FMOC (¹⁵N) and other protected amino acids. The FMOC group is removed at each cycle to allow chain elongation and completely cleaved at the end.[9]
Sample Preparation: Your biological sample is lysed and the proteins are digested with trypsin, creating a complex mixture of endogenous peptides.
Spiking: A precisely known amount of the purified heavy synthetic peptide is added ("spiked") into the digested biological sample.
Targeted Mass Spectrometry: The mixture is analyzed using a targeted MS method like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This technique specifically monitors for the mass-to-charge (m/z) ratio of the endogenous peptide and its heavy counterpart.
Quantification: Because the heavy standard and the endogenous peptide have nearly identical chemical properties (e.g., ionization efficiency, fragmentation pattern), the ratio of their peak areas in the mass spectrometer directly corresponds to their molar ratio. Since the amount of the spiked-in standard is known, the absolute amount of the endogenous peptide in the original sample can be calculated with high precision.[12]
References
Krijgsveld, J., et al. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature Biotechnology. Available at: [Link]
Valledor, L., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology. Available at: [Link]
Biotaipep. (n.d.). Stable Isotope Labeling by Amino acids in Cell culture. Available at: [Link]
Galaxy Training. (n.d.). Peptide and Protein Quantification via Stable Isotope Labelling (SIL). Available at: [Link]
Stargardt, P., et al. (2013). Optimized procedure to generate heavy isotope and selenomethionine labeled proteins for structure determination using Escherichia coli. Journal of Biotechnology. Available at: [Link]
Wang, H., et al. (2015). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Molecular & Cellular Proteomics. Available at: [Link]
Rikova, K., et al. (2013). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Current Protocols in Molecular Biology. Available at: [Link]
Valledor, L., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology. Available at: [Link]
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols. Available at: [Link]
SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. Available at: [Link]
Trefely, S., et al. (2016). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Available at: [Link]
Wang, F., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]
JoVE. (2018). SILAC metabolic labeling using mass spectrometry. YouTube. Available at: [Link]
Utagawa, T., et al. (2014). Quantification of peptides in samples using stable isotope-labeled peptide internal standards. ResearchGate. Available at: [Link]
Application Note: Quantitative Analysis of Protein Synthesis with L-Methionine (¹⁵N)
Introduction: Decoding the Dynamics of the Proteome The proteome is a dynamic landscape, constantly remodeled by the synthesis of new proteins and the degradation of old ones. The ability to accurately measure the rate o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Decoding the Dynamics of the Proteome
The proteome is a dynamic landscape, constantly remodeled by the synthesis of new proteins and the degradation of old ones. The ability to accurately measure the rate of protein synthesis is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of protein synthesis using stable isotope labeling with L-Methionine (¹⁵N), a powerful technique to trace the flow of amino acids into newly synthesized proteins.
Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a cornerstone of quantitative proteomics, offering a safe and robust alternative to traditional radioactive methods.[3] By introducing amino acids containing heavy isotopes (e.g., ¹⁵N) into cell culture, newly synthesized proteins become isotopically distinct from the pre-existing proteome.[4][5] This mass difference is readily detected by a mass spectrometer, allowing for the precise quantification of protein synthesis rates.[6]
This guide will focus on the use of ¹⁵N-labeled L-Methionine. Methionine is an essential amino acid, making it an excellent tracer for protein synthesis.[7] Its relatively low abundance in proteins can simplify mass spectra and reduce the complexity of data analysis.[8] We will delve into the theoretical underpinnings of the method, provide a detailed step-by-step protocol for a pulse-chase experiment, and offer insights into data analysis and interpretation.
A technical note on L-METHIONINE-N-FMOC (¹⁵N): The Fmoc (fluorenylmethyloxycarbonyl) group is a chemical protecting group commonly used in solid-phase peptide synthesis to prevent unwanted reactions at the N-terminus of an amino acid. While essential for chemical synthesis, the Fmoc group is not cell-permeable and would be cleaved by cellular enzymes, making it unsuitable for direct use in metabolic labeling of live cells. Therefore, this protocol utilizes the free amino acid L-Methionine (¹⁵N) for efficient incorporation into nascent proteins.
Principle of the Method: Tracing Protein Synthesis with a Heavy Isotope
The core principle of this method lies in the metabolic incorporation of a stable isotope-labeled amino acid into proteins during translation. The workflow can be conceptualized as a "pulse-chase" experiment.[9][10]
The "Pulse": Cells are cultured for a defined period in a medium where the standard ("light," ¹⁴N) L-Methionine has been replaced with L-Methionine containing a heavy nitrogen isotope (¹⁵N). During this "pulse" phase, all newly synthesized proteins will incorporate ¹⁵N-Methionine at every methionine residue.
The "Chase": After the pulse, the labeling medium is replaced with a "chase" medium containing an excess of unlabeled (¹⁴N) L-Methionine. This prevents further incorporation of the heavy isotope.
Quantification: By harvesting cells at different time points during the chase, we can track the fate of the labeled protein population. The ratio of "heavy" (¹⁵N-containing) to "light" (¹⁴N-containing) peptides, determined by mass spectrometry, provides a direct measure of the protein's synthesis rate.
The mass difference between the light and heavy peptides is determined by the number of nitrogen atoms in the peptide.[11] This allows for the differentiation and quantification of the newly synthesized protein population from the pre-existing pool.
Caption: Workflow for ¹⁵N-Methionine Labeling and Analysis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a pulse-chase experiment to quantify protein synthesis in cultured mammalian cells.
Materials and Reagents
Cell Line: Any mammalian cell line of interest (e.g., HeLa, HEK293T).
Cell Culture Medium: DMEM or RPMI-1640, methionine-free.
Dialyzed Fetal Bovine Serum (dFBS): To minimize unlabeled methionine.
Cell Lysis Buffer: RIPA buffer or similar, with protease inhibitors.
Protein Assay Kit: BCA or Bradford assay.
Trypsin: Sequencing grade.
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Ammonium Bicarbonate
Formic Acid
Acetonitrile
Water: LC-MS grade.
Step-by-Step Protocol
Part 1: Cell Culture and Labeling
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in standard complete medium.
Methionine Depletion (Optional but Recommended): To enhance labeling efficiency, gently wash the cells twice with pre-warmed PBS, then incubate for 30-60 minutes in methionine-free medium supplemented with dFBS.
Pulse: Remove the depletion medium and add the "pulse" medium: methionine-free medium supplemented with dFBS and ¹⁵N-L-Methionine. The duration of the pulse will depend on the turnover rate of the proteins of interest and should be optimized. A common starting point is 4-8 hours.
Chase: After the pulse, remove the labeling medium, wash the cells twice with pre-warmed PBS, and add the "chase" medium: complete medium containing a high concentration of ¹⁴N-L-Methionine.
Time-Course Harvesting: Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) during the chase. To harvest, wash cells with ice-cold PBS, scrape, and pellet by centrifugation. Store cell pellets at -80°C until further processing.
Part 2: Protein Extraction and Digestion
Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
Reduction and Alkylation: Take a standardized amount of protein from each sample (e.g., 50 µg). Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
Tryptic Digestion: Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Desalting: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis
The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is essential for accurately resolving the isotopic peaks of the light and heavy peptide pairs.[12]
Data Interpretation and Quantification
Specialized proteomics software is required for the analysis of stable isotope labeling data.[13][14][15] Popular choices include MaxQuant, Proteome Discoverer, and Skyline.[14][15][16] The software performs the following key tasks:
Peptide Identification: Tandem mass spectra are searched against a protein database to identify the peptide sequences.
Feature Detection: The software identifies pairs of peptide ions corresponding to the ¹⁴N (light) and ¹⁵N (heavy) forms. The mass difference will vary depending on the number of nitrogen atoms in the peptide sequence.[11]
Ratio Calculation: The relative abundance of each protein is determined by calculating the ratio of the intensities of the heavy and light peptide pairs.
Protein Synthesis Rate Calculation: The fractional synthesis rate (FSR) can be calculated from the ratio of labeled to total protein over time.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The table below illustrates a hypothetical dataset for two proteins at different time points during a chase experiment.
Time Point (hours)
Protein A (Heavy/Light Ratio)
Protein B (Heavy/Light Ratio)
0
0.95
0.92
4
0.78
0.85
8
0.62
0.75
16
0.45
0.60
24
0.30
0.48
From this data, the half-life of each protein can be calculated, providing a quantitative measure of its synthesis and turnover rate.
Troubleshooting and Expert Insights
Incomplete Labeling: If labeling efficiency is low, consider increasing the pulse duration or ensuring complete depletion of unlabeled methionine prior to the pulse. Check the isotopic purity of the ¹⁵N-L-Methionine.
Methionine Oxidation: Methionine residues are susceptible to oxidation during sample preparation, which can complicate data analysis.[17][18][19] Minimize this by working quickly, keeping samples cold, and using fresh buffers.
Amino Acid Conversion: Be aware that in some cell types, methionine can be metabolically converted to other amino acids.[7] This is generally a minor issue but can be assessed by monitoring for mass shifts in other amino acids.
Data Analysis Complexity: The variable mass shift depending on the number of nitrogen atoms per peptide requires software capable of handling this complexity.[11]
Conclusion
The use of ¹⁵N-L-Methionine for metabolic labeling is a powerful and versatile technique for the quantitative analysis of protein synthesis. It provides a direct and accurate measurement of the dynamics of the proteome, offering invaluable insights for both basic research and drug development. By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently implement this method to advance their understanding of cellular protein homeostasis.
References
Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]
Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. [Link]
15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons. PubMed Central. [Link]
A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. PubMed Central. [Link]
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. ResearchGate. [Link]
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. [Link]
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview. YouTube. [Link]
Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. National Institutes of Health. [Link]
Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics. PubMed Central. [Link]
Bioinformatics Tools for Proteomics Data Interpretation. PubMed. [Link]
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. PubMed Central. [Link]
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. ACS Publications. [Link]
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. [Link]
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. MDPI. [Link]
SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology. [Link]
Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. National Institutes of Health. [Link]
Essential Tools for Proteomics Data Analysis. MetwareBio. [Link]
Quantitative Analysis of Bacterial and Mammalian Proteomes Using a Combination of Cysteine Affinity Tags and 15N-Metabolic Labeling. ResearchGate. [Link]
Pulse-Chase Experiment for the Analysis of Protein Stability in Cultured Mammalian Cells by Covalent Fluorescent Labeling of Fusion Proteins. ResearchGate. [Link]
Stable Isotope Labeling Strategies. University of Washington. [Link]
L-METHIONINE-N-FMOC (15N) in SILAC-based proteomics
Application Note: Precision Synthesis of 15N-Methionine AQUA Peptides for SILAC Validation Executive Summary In the landscape of quantitative proteomics, SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 15N-Methionine AQUA Peptides for SILAC Validation
Executive Summary
In the landscape of quantitative proteomics, SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is the gold standard for relative quantification. However, SILAC primarily provides relative ratios (Sample A vs. Sample B). To transition from relative discovery to absolute quantification , or to validate subtle SILAC changes, researchers must employ targeted proteomics (PRM/SRM) using synthetic internal standards—often termed AQUA (Absolute QUAntification) peptides .
This guide details the application of L-METHIONINE-N-FMOC (15N) (Fmoc-Met-OH-15N) as a specialized building block for the solid-phase synthesis of these heavy-labeled standards. Unlike metabolic SILAC reagents (free amino acids), this FMOC-protected derivative is chemically designed for the ex vivo synthesis of reference peptides.
Critical Technical Nuance: A single 15N label confers a mass shift of only +1 Da . In standard low-resolution MS, this overlaps with the natural M+1 isotope (13C) of the endogenous peptide. Therefore, this reagent is best utilized in:
Multi-Methionine Peptides: Where cumulative mass shifts (e.g., +3 Da for 3 Mets) separate the signal.
Combinatorial Labeling: Used alongside heavy Lysine/Arginine to create unique mass offsets.
Ultra-High Resolution MS: Differentiating the 15N mass defect from the 13C neutron peak.
Strategic Rationale & Mechanism
The Role of FMOC-15N-Met in the Proteomics Workflow
While metabolic SILAC labels the entire proteome in vivo, Fmoc-15N-Met is used to synthesize a "mimic" of a specific peptide of interest. This synthetic peptide acts as a molecular anchor.
Metabolic SILAC: Labels all proteins (Discovery Phase).
Synthetic Spike-in (This Reagent): Validates specific targets (Verification Phase).
The Methionine Oxidation Challenge
Methionine is the most oxidation-prone amino acid, readily converting to Methionine Sulfoxide (+16 Da) during the acid cleavage step of peptide synthesis or during sample processing.
Impact: If your synthetic standard oxidizes but your biological sample does not (or vice versa), the mass alignment fails, and quantification becomes invalid.
Solution: This protocol incorporates a Reductive Cleavage Strategy using Ammonium Iodide (NH₄I) to ensure the standard remains in the reduced (native) state.
Experimental Workflow Visualization
The following diagram outlines the integration of synthetic 15N-Met standards into a SILAC experiment.
Caption: Workflow integrating synthetic 15N-Met AQUA peptides for absolute quantification of SILAC targets.
Detailed Protocol: Synthesis of 15N-Met Standards
Objective: Synthesize a high-purity peptide containing L-Methionine-15N while preventing sulfoxide formation.
Repeat deprotection and coupling for the remaining sequence using standard Fmoc-amino acids.
5. Reductive Cleavage (CRITICAL STEP)
Wash the final peptide-resin 3x with DCM and dry under nitrogen.
Prepare the Modified Reagent H (freshly made). The addition of NH₄I and DMS is specific for reducing Methionine Sulfoxide back to Methionine in situ.
Add cocktail to resin. Agitate for 2.5 to 3 hours.
Observation: The solution may turn reddish/brown due to iodine liberation; this is normal.
Precipitate peptide in cold diethyl ether (-20°C).
Centrifuge (3000 x g, 5 min), decant ether, and repeat wash 2x.
Lyophilize the pellet.
Protocol: Integration with SILAC Samples
Objective: Use the synthetic 15N-Met peptide to validate a SILAC ratio or quantify a protein.
Quantify the Standard: Dissolve the lyophilized 15N-Met peptide in 0.1% Formic Acid. Use Amino Acid Analysis (AAA) or absorbance at 280nm (if Trp/Tyr present) to determine the exact molar concentration.
SILAC Sample Prep: Lyse cells (Light vs. Heavy), mix lysates 1:1, and digest with Trypsin.
Spike-In: Add a known amount of the 15N-Met standard (e.g., 50 fmol/µL final) to the digested SILAC mix.
LC-MS/MS Method (PRM):
Set up a Targeted Method (Parallel Reaction Monitoring).
Target 1: Endogenous Light Peptide (Mass = M).
Target 2: Endogenous Heavy SILAC Peptide (e.g., Arg10, Mass = M+10).
Target 3: Synthetic Standard (15N-Met, Mass = M + n*1.00).
Note: Ensure the isolation window is narrow (e.g., 0.7 m/z) to avoid interference if the mass shift is small.
Data Analysis & Interpretation
The Mass Shift Calculation
For a peptide containing one 15N-Methionine:
Mass Shift: +0.997 Da (approx +1 Da).
Risk: This peak will co-elute perfectly with the endogenous peptide. The M+1 isotope of the endogenous "Light" peptide (due to natural 13C abundance) will overlap with the Monoisotopic peak of your 15N-Met standard.
Correction Algorithm
To accurately quantify, you must mathematically correct for the isotopic envelope overlap.
: True intensity of your standard.
: Total intensity at the M+1 m/z position.
: The natural abundance ratio of the M+1 isotope for the specific peptide sequence (approx 1.1% × Number of Carbons).
Recommendation: If possible, synthesize the standard with two labels (e.g., 15N-Met + a heavy Valine or Alanine) to push the mass shift to +5 Da or higher, eliminating the need for this complex mathematical deconvolution.
Troubleshooting
Issue
Probable Cause
Corrective Action
Split Peaks in LC
Methionine Oxidation (Met vs Met-Ox)
Check cleavage cocktail. Ensure NH₄I and DMS were used. Avoid vortexing samples vigorously (introduces O₂).
Low 15N Signal
Overlap with Endogenous M+1
Use high-resolution MS (Orbitrap > 60k resolution). Apply the mathematical correction above.
Incomplete Coupling
Steric hindrance
Double couple the Met residue. Use smaller mesh resin.[2]
Iodine Color in Peptide
Residual NH₄I
Wash the ether pellet extensively. If color persists, add a small amount of Ascorbic Acid during the final HPLC purification.
References
Kirkpatrick, D. S., et al. (2005). The Absolute Quantification (AQUA) strategy for protein quantification. Methods, 35(3), 265-273. Link
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[5][6] Journal of Peptide Research, 53(5), 548-553. (Establishes the NH4I/DMS protocol). Link
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. Link
Sigma-Aldrich Product Sheet. Fmoc-Met-OH-15N (Product No. 609196). Link
Bronstrup, M. (2014). Absolute quantification strategies in proteomics. Expert Review of Proteomics, 11(3), 341-354. Link
Application Note: L-METHIONINE-N-FMOC (¹⁵N) as a Robust Internal Standard for High-Accuracy Amino Acid Analysis
Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of L-METHIONINE-N-FMOC (¹⁵N) as an internal standard for the accurate quantifi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of L-METHIONINE-N-FMOC (¹⁵N) as an internal standard for the accurate quantification of amino acids using liquid chromatography-mass spectrometry (LC-MS). We will delve into the underlying principles of stable isotope dilution, the rationale for selecting a ¹⁵N-labeled and FMOC-derivatized internal standard, and provide comprehensive, field-tested protocols for its implementation.
The Imperative for Precision in Amino Acid Analysis
Amino acid analysis (AAA) is a cornerstone technique in a multitude of scientific disciplines, from fundamental biochemical research to pharmaceutical development. It is critical for determining the composition and concentration of proteins, monitoring cell culture media, and in various clinical diagnostic applications.[1] The accuracy of these measurements is paramount, as even minor deviations can lead to significant misinterpretations of experimental results or compromise the quality and safety of therapeutic products.
Traditional methods for amino acid quantification can be susceptible to variability introduced during sample preparation, chromatographic separation, and detection.[2][3] To mitigate these sources of error, the use of an internal standard is essential. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer.[2]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The use of stable isotope-labeled (SIL) compounds as internal standards has become the "gold standard" for quantitative mass spectrometry.[4] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H, a SIL internal standard is chemically identical to the endogenous analyte but has a distinct mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate between the analyte and the internal standard.
The primary advantage of this approach, known as the stable isotope dilution method, is that the SIL internal standard can be added to the sample at the very beginning of the workflow.[5] Any sample loss or variability in extraction efficiency, derivatization yield, or ionization suppression will affect both the analyte and the internal standard equally.[2][5] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[2]
Logical Framework for Isotope Dilution Mass Spectrometry
The following diagram illustrates the principle of using a stable isotope-labeled internal standard to correct for experimental variability.
Caption: Workflow illustrating the use of a heavy isotope-labeled internal standard.
The choice of L-METHIONINE-N-FMOC (¹⁵N) as an internal standard is a deliberate one, based on several key considerations:
¹⁵N Labeling: The incorporation of a ¹⁵N atom provides a distinct mass shift without significantly altering the chemical properties of the molecule.[6] This ensures that the internal standard behaves nearly identically to its unlabeled counterpart during sample processing and analysis. A high isotopic enrichment is crucial for accurate quantification.[7]
Methionine as a Representative Amino Acid: Methionine is a proteinogenic amino acid, making it a suitable representative for the broader class of amino acids being analyzed.[8][9] Its unique sulfur-containing structure also allows for specific monitoring if desired.
FMOC Derivatization: Many amino acids are polar and have low volatility, making them challenging to analyze directly by reversed-phase liquid chromatography. Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a well-established and rapid method that attaches a non-polar FMOC group to the primary or secondary amine of the amino acid.[10][11][12] This derivatization enhances the hydrophobicity of the amino acids, improving their retention on reversed-phase columns and increasing their ionization efficiency in the mass spectrometer.[11] While other derivatization agents exist, FMOC-Cl is advantageous as it reacts with both primary and secondary amino acids.[13]
Technical Protocols
The following protocols provide a step-by-step guide for the use of L-METHIONINE-N-FMOC (¹⁵N) as an internal standard in amino acid analysis.
Materials and Reagents
Reagent
Supplier
Grade
L-METHIONINE-N-FMOC (¹⁵N)
(Specify Supplier)
≥98% isotopic purity
L-Amino Acid Standard Mix
(Specify Supplier)
Analytical Standard
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
(Specify Supplier)
≥99%
Borate Buffer (0.1 M, pH 8.5)
(Specify Supplier)
LC-MS Grade
Acetonitrile (ACN)
(Specify Supplier)
LC-MS Grade
Formic Acid (FA)
(Specify Supplier)
LC-MS Grade
Ultrapure Water
In-house
18.2 MΩ·cm
Sample Matrix (e.g., plasma, cell culture media)
N/A
N/A
Preparation of Stock Solutions
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-METHIONINE-N-FMOC (¹⁵N) and dissolve it in 1 mL of ACN.
Working Internal Standard (IS) Solution (10 µg/mL): Dilute the IS stock solution 1:100 with ACN.
Amino Acid Calibration Standard Stock (1 mg/mL): Prepare a stock solution of the L-Amino Acid Standard Mix in 0.1 M HCl.
FMOC-Cl Reagent (15 mM): Dissolve an appropriate amount of FMOC-Cl in ACN. Prepare this solution fresh daily.
Sample Preparation and Derivatization Workflow
The following diagram outlines the key steps in the sample preparation and derivatization process.
Caption: Step-by-step workflow for sample preparation and FMOC derivatization.
Detailed Protocol:
To a 1.5 mL microcentrifuge tube, add 50 µL of your sample (plasma, hydrolyzed protein, cell culture media, etc.).
Spike the sample with 10 µL of the 10 µg/mL Working IS Solution.
For protein-containing samples: Add 150 µL of cold ACN to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.
Add 50 µL of 0.1 M Borate Buffer (pH 8.5).
Add 50 µL of the 15 mM FMOC-Cl reagent.
Vortex immediately for 30 seconds and let the reaction proceed for 5 minutes at room temperature.[10][11]
Quench the reaction by adding 10 µL of a quenching agent such as 1-adamantanamine (20 mM in ACN) to react with excess FMOC-Cl.
Dilute the sample as needed with the initial mobile phase conditions for LC-MS analysis.
Preparation of Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of the L-Amino Acid Standard Mix into a matrix that closely matches your samples (e.g., charcoal-stripped plasma for plasma samples). Add the Working IS Solution to each calibration standard at the same concentration as in the unknown samples. Process the calibration standards using the same derivatization protocol described above.
LC-MS/MS Method
The following is a representative LC-MS/MS method. Optimization will be required for specific instrumentation and applications.
Note: The exact m/z values for the precursor and product ions will depend on the specific adducts formed and should be optimized for your instrument. The ¹⁵N-labeled internal standard will have a mass shift of +1 Da compared to the unlabeled analyte.
Data Analysis and Quantification
Integrate the peak areas for the analyte and the internal standard for each sample and calibration standard.
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each point.
Construct a calibration curve by plotting the response ratio against the known concentration of the amino acid standards.
Determine the concentration of the amino acid in the unknown samples by interpolating their response ratios on the calibration curve.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The consistent co-elution and response ratio of the analyte and the ¹⁵N-labeled internal standard across the calibration curve and quality control samples will provide confidence in the accuracy and precision of the results. Any significant deviation in the internal standard's response can indicate a problem with the sample preparation or analysis for that specific sample.
Conclusion
L-METHIONINE-N-FMOC (¹⁵N) is an excellent internal standard for the accurate and precise quantification of amino acids by LC-MS. Its use in a stable isotope dilution workflow, combined with a robust FMOC derivatization protocol, allows researchers to overcome the challenges of variability in sample preparation and analysis. By implementing the protocols outlined in this application note, scientists in both academic and industrial settings can achieve high-quality, reliable data in their amino acid analysis studies.
References
Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 133–143. [Link]
McClatchy, D. B., Dong, M. Q., Wu, C. C., Venable, J. D., & Yates, J. R., 3rd (2007). ¹⁵N metabolic labeling of mammalian tissue with slow protein turnover. Journal of the American Society for Mass Spectrometry, 18(3), 449–457. [Link]
Jarecki, P., Gorshkov, V., Gorshkov, M., & Tarasova, I. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. BMC research notes, 12(1), 265. [Link]
Integrated Proteomics Applications. ¹⁵N Stable Isotope Labeling Data Analysis. [Link]
Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2699–2708. [Link]
Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2699–2708. [Link]
Pan, S., & Aebersold, R. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218. [Link]
Gonzalez, J., Benavente, F., Sanz-Nebot, V., & Barbosa, J. (2015). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and bioanalytical chemistry, 407(11), 3045–3055. [Link]
Lee, D., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
Deperalta, G., et al. (2019). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(12), 2643–2652. [Link]
Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]
ResearchGate. Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). [Link]
Addona, T. A., et al. (2009). Amino Acid Analysis of Peptides Using Isobaric-Tagged Isotope Dilution LC−MS/MS. Analytical Chemistry, 81(10), 3848–3856. [Link]
Lebert, D., et al. (2012). Introducing AAA-MS, a rapid and sensitive method for amino acid analysis using isotope dilution and high-resolution mass spectrometry. Journal of Proteomics, 75(12), 3589-3597. [Link]
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in functional genomics & proteomics, 7(5), 326–335. [Link]
National Institute of Standards and Technology. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. [Link]
ResearchGate. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. [Link]
Melucci, D., Xie, M., Reschiglian, P., & Torsi, G. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Chromatographia, 49(5-6), 317-320. [Link]
Thomas, S., et al. (2008). Crystal growth and structure of L-methionine L-methioninium hydrogen maleate—a new NLO material. Crystallography Reports, 53(5), 804-808. [Link]
Technical Support Center: L-Methionine-N-Fmoc (15N) Cleavage
Welcome to the technical support guide for handling L-Methionine-N-Fmoc (15N) in solid-phase peptide synthesis (SPPS). This resource, designed for researchers and drug development professionals, provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling L-Methionine-N-Fmoc (15N) in solid-phase peptide synthesis (SPPS). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions during the final trifluoroacetic acid (TFA) cleavage step.
As a note of expertise, the isotopic ¹⁵N label on the alpha-amino group does not alter the chemical reactivity of the methionine side chain. Therefore, the challenges and solutions discussed are applicable to all standard Fmoc-L-Methionine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions affecting Fmoc-L-Methionine(¹⁵N) during TFA cleavage?
During the final acidolytic cleavage with TFA, two main side reactions plague methionine-containing peptides: S-alkylation and oxidation .[1][2]
S-alkylation (tert-butylation): The thioether side chain of methionine is nucleophilic and can be attacked by highly reactive carbocations. These carbocations are generated from the cleavage of tert-butyl (tBu) based protecting groups (e.g., from Asp(OtBu), Ser(tBu), Arg(Pbf)) or from the resin linker itself.[3] This reaction forms a stable sulfonium salt, which corresponds to a mass increase of +56 Da (for tert-butylation) in the final peptide.[3]
Oxidation: The thioether is also susceptible to oxidation, forming methionine sulfoxide (Met(O)).[4][5] This can occur during the synthesis but is often exacerbated during the acidic cleavage and workup.[3] This modification adds +16 Da to the peptide's mass and can impact its biological activity and structure.
Both reactions are acid-catalyzed, making the final TFA step a critical point for impurity formation.[2][3]
Q2: What is the chemical mechanism of S-alkylation (sulfonium salt formation)?
The mechanism is a classic electrophilic attack on the sulfur atom of the methionine side chain.
Generation of Electrophiles: In the highly acidic TFA environment, tert-butyl protecting groups are cleaved, generating stable tert-butyl cations (tBu⁺).
Nucleophilic Attack: The electron-rich sulfur atom of the methionine thioether acts as a nucleophile, attacking the tBu⁺ carbocation.
Sulfonium Salt Formation: This forms a positively charged S-tert-butyl sulfonium salt, a stable and common impurity in crude peptide mixtures.
Mechanism of Methionine S-Alkylation.
Q3: How do scavengers prevent these side reactions?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the reactive carbocations before they can modify sensitive residues like methionine.[6] They essentially compete with the methionine side chain.
For S-alkylation: Scavengers like Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, or dimethylsulfide (DMS) are used.[7][8] TIS is a hydride donor that reduces the carbocations, while thiol-based scavengers are potent nucleophiles that react preferentially with them.
For Oxidation: Including reducing agents or antioxidants in the cocktail can prevent or reverse oxidation. Dimethylsulfide (DMS) and ammonium iodide are effective for this purpose.[5][9]
Protective Action of Scavengers.
Q4: Which cleavage cocktail should I use for my methionine-containing peptide?
The choice of cocktail depends on the other sensitive amino acids in your sequence. A universal, non-malodorous starting point is often TFA/TIS/Water. However, for sequences with methionine, more robust cocktails are required.
Cocktail Name / Composition
Key Scavengers
Primary Use Case & Rationale
Reference
Standard (Reagent B)
TIS, Water
General purpose, but insufficient for methionine. Prone to both oxidation and alkylation.
Good for suppressing S-alkylation due to potent thiol scavengers. EDT is particularly effective. Phenol and thioanisole also protect Trp. Can be malodorous.
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
Anti-Oxidation (Reagent H)
DMS, NH₄I, Thioanisole, EDT
Specifically designed to minimize methionine oxidation. The ammonium iodide acts as a reducing agent.
A recently developed cocktail that eradicates oxidation (via TMSCl/PPh₃) and significantly reduces S-alkylation (via Me₂S/Anisole). TIS is added only if Cys(Trt) is present.
Recommendation: For peptides containing only Met as a sensitive residue, the Modern Optimized Cocktail offers a highly effective, low-odor solution.[2] If your peptide also contains Cys(Trt) or multiple Arg(Pbf) residues, consider adding TIS or using Reagent K.
Q5: Can these side reactions be reversed after cleavage?
Yes, under specific conditions, both primary side reactions are reversible.
S-alkylation: The sulfonium salt can be reversed to the free methionine thioether. This is achieved by dissolving the crude peptide in 5% aqueous acetic acid and heating it at 40°C for 24 hours.[1][11]
Oxidation: Methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be done using reagents like N-methylmercaptoacetamide or a cocktail containing ammonium iodide and dimethylsulfide post-cleavage, though prevention is often preferred.[7][12]
Q6: How can I detect and confirm these side reactions in my final product?
The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .
Analyze the Crude Product: Run an analytical HPLC of your crude peptide after cleavage and precipitation.
Check the Mass Spectrum:
A peak with the expected mass +16 Da corresponds to methionine sulfoxide (Met(O)) .[5]
A peak with the expected mass +56 Da corresponds to S-tert-butylated methionine .[3]
Quantify with HPLC: The peak area percentage in the HPLC chromatogram can be used to estimate the extent of the side reaction.[13][14]
Experimental Protocols
Protocol: Optimized TFA Cleavage for Methionine-Containing Peptides
This protocol is based on a modern, highly effective cleavage solution designed to eliminate oxidation and minimize S-alkylation.[1][2]
Materials:
Peptide-resin (dried thoroughly under vacuum)
Trifluoroacetic Acid (TFA), reagent grade
Anisole
Trimethylsilyl chloride (TMSCl)
Dimethylsulfide (Me₂S or DMS)
Triphenylphosphine (PPh₃)
Optional: Triisopropylsilane (TIS) - only if Cys(Trt) is present
Cold Diethyl Ether (Et₂O)
Reaction vessel (scintillation vial or round-bottom flask)
Shaker or stir plate
Procedure:
Prepare the Cleavage Cocktail:
In a fume hood, prepare the cleavage cocktail just before use.
For a peptide without Cys(Trt), combine:
TFA: 8.5 mL
Anisole: 0.5 mL
TMSCl: 0.5 mL
Me₂S: 0.5 mL
For a peptide with Cys(Trt), combine:
TFA: 8.5 mL
Anisole: 0.5 mL
TMSCl: 0.5 mL
Me₂S: 0.5 mL
TIS: 0.5 mL
To the final mixture, add Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL (e.g., add 10 mg of PPh₃ to 10 mL of the cocktail). Mix until dissolved.
Resin Cleavage:
Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
Add the prepared cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin). Ensure the resin is fully submerged and can be agitated freely.
Seal the vessel and shake or stir the slurry at room temperature for 1.5 to 2 hours.
Peptide Precipitation and Isolation:
Filter the reaction mixture through a sintered glass funnel or a syringe equipped with a frit, collecting the TFA filtrate in a centrifuge tube.
Wash the resin twice with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrates.
In a fume hood, add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (typically 10-20 times the volume of the TFA). A white precipitate (the crude peptide) should form.
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
Carefully decant the ether.
Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps to remove residual scavengers.
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analysis:
Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the identity and purity of the product.[13]
References
Nandhini, K.P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information (PMC). [Link]
Aapptec Peptides. Cleavage Cocktails; Reagent H. Aapptec. [Link]
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information (PMC). [Link]
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
Wilchek, M., & Patchornik, A. (1962). Alkylation and Cleavage of Methionine Peptides. Journal of the American Chemical Society. [Link]
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]
de la Torre, B. G., & Albericio, F. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
Nandhini, K.P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. [Link]
Technical Support Guide: Fmoc-L-Methionine-15N Solubility & Handling
Executive Summary: The "High-Stakes" Reagent As researchers, we treat Fmoc-L-Methionine-15N differently not because its chemistry differs vastly from its unlabeled counterpart ( N), but because its cost and application i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "High-Stakes" Reagent
As researchers, we treat Fmoc-L-Methionine-15N differently not because its chemistry differs vastly from its unlabeled counterpart (
N), but because its cost and application in NMR/MS studies demand a zero-loss protocol .
While
N-labeling does not inherently alter the solubility profile compared to the natural isotope, it amplifies the consequence of error. A cloudy solution of standard Fmoc-Met-OH is a minor annoyance; a cloudy solution of N-Met is a potential project delay worth thousands of dollars.
This guide addresses the three critical failure points: Solvent Integrity , Oxidation , and Physical Aggregation .
Solvent Selection & Integrity (The Foundation)
90% of "solubility" issues with Fmoc-Methionine are actually solvent purity issues. Methionine is hydrophobic; it requires high-grade organic solvents. However, the Fmoc group is base-labile, and Methionine is oxidation-prone.
The DMF vs. NMP Debate
Feature
DMF (Dimethylformamide)
NMP (N-methyl-2-pyrrolidone)
Recommendation
Solubilizing Power
High
Very High (Better for hydrophobic AA)
Use DMF for standard coupling. Use NMP only if aggregation is observed.
Stability
Poor. Decomposes to Dimethylamine (base) over time.
Stable, but hygroscopic.
CRITICAL: Use "Sequencing Grade" or fresh DMF.
Risk Factor
Amine impurities remove Fmoc group prematurely, causing precipitation of the free amine or oligomerization.
Harder to remove during lyophilization (high boiling point).
If using NMP, ensure efficient vacuum drying downstream.
The "Amine Test" (Mandatory for
N Reagents)
Before dissolving your labeled compound, verify your DMF quality. Old DMF contains dimethylamine, which cleaves the Fmoc group.[1]
The Test: Add 1 drop of bromophenol blue indicator to 1 mL of DMF.
Result: If it turns blue , amines are present. Discard. If it remains yellow , it is safe for Fmoc-AA dissolution.
The "Zero-Loss" Dissolution Protocol
Do not simply dump solvent onto the powder. Hydrophobic amino acids like Fmoc-Met-OH often form "clumps" with a dry core that resists solvation, leading to false "insolubility."
Protocol: The Wet-Paste Method
Objective: Maximize surface area contact without inducing oxidation.
Equilibration: Allow the
N-Met vial to reach room temperature in a desiccator before opening. (Prevents water condensation, which causes instant precipitation).
The Paste: Add only 10% of your final calculated solvent volume to the powder.
Physical Disruption: Use a clean glass rod or spatula to mash the powder and solvent into a thick, wet paste. This breaks surface tension.
Dilution: Add the remaining 90% of the solvent.
Agitation: Vortex for 30 seconds. If particulates remain, sonicate for maximum 1 minute (prolonged sonication generates heat and promotes oxidation).
Oxidation: The Invisible Solubility Killer
Methionine is unique; its sulfur atom oxidizes to Methionine Sulfoxide (Met(O)) upon exposure to air, especially in solution.
The Problem: Met(O) is significantly more polar than Met. If a portion of your sample oxidizes, the mixture becomes heterogeneous, leading to unpredictable solubility and "oily" precipitates.
The Fix: All dissolution of Fmoc-Met-15N must occur under an inert atmosphere .
Diagram: The Oxidation Defense Workflow
Figure 1: Workflow for preventing oxidative solubility changes during dissolution.
Troubleshooting & FAQs
Q1: My solution is cloudy immediately after adding DMF. Why?
Diagnosis: Water contamination.[2]
Explanation: Fmoc-amino acids are highly hydrophobic. Even 1-2% water content in "Old DMF" acts as an anti-solvent, causing the amino acid to crash out as a micro-precipitate.
Solution:
Centrifuge the solution (do not filter, you lose yield).
Decant the supernatant.
Redissolve the pellet in fresh, anhydrous DMF.
Q2: The solution turned slightly yellow/orange. Is it ruined?
Diagnosis: Premature Fmoc cleavage.
Explanation: Your DMF likely contains amines (dimethylamine).[1] The yellow color is the dibenzofulvene byproduct released when the Fmoc group is cleaved.
Impact: Your effective concentration of protected AA has dropped.
Solution: For
N experiments, this is critical. If the color is faint, proceed immediately to coupling to minimize loss. If bright yellow, the solvent quality was poor; the reagent purity is compromised.
Q3: Can I heat the solution to dissolve stubborn aggregates?
Diagnosis: High risk of racemization.
Guideline:
Safe: Up to 30°C is generally acceptable.
Risky: >40°C increases the risk of racemization (L-Met converting to D-Met) and oxidation.
Alternative: Instead of heat, add a chaotropic salt like LiCl (Lithium Chloride) to a final concentration of 0.4M. This disrupts hydrogen bond networks causing aggregation without chemically altering the amino acid.
Q4: How do I handle 15N-Met for automated synthesizers?
Automated synthesizers often leave reagents sitting in open vials for hours.
Protocol:
Dissolve manually using the "Wet-Paste" method.
Transfer to the instrument vial.
Blanket with Argon: Carefully blow a stream of Argon into the vial before capping/placing it on the deck.
Speed: Program the instrument to use the Methionine early in the sequence if possible, or use a cooled reagent rack.
Decision Tree: Solving "Insolubility"
Follow this logic flow to identify the root cause of solubility failure.
Figure 2: Diagnostic logic for identifying the chemical or physical cause of precipitation.
References
National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions. (In-depth analysis of Methionine oxidation and prevention).
[Link]
Biotage. Choosing the Right Solvent: DMF vs NMP in Peptide Synthesis. (Comparative analysis of solubility and stability).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Peptide Chemistry DivisionTopic: Purification & Handling Strategies for Fmoc-L-Methionine-15N Labeled Peptides
Ticket ID: #ISO-MET-15N-PUR
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Yield-First" Mandate
Working with Fmoc-L-Methionine-15N (
N-Met) introduces a critical economic and scientific constraint: Isotopic Conservation . Unlike standard synthesis where impurities are simply discarded, every microgram of oxidized N-Met represents a significant financial loss and a potential artifact in downstream NMR HSQC spectra.
The primary challenge with Methionine is its thioether side chain, which is highly susceptible to oxidation (forming Methionine Sulfoxide, Met(O)) and S-alkylation during acidic cleavage.
Our Core Strategy:
Prevention: Use "Scavenger-Rich" cleavage cocktails to block Reactive Oxygen Species (ROS).
Mitigation: Optimize HPLC conditions to suppress on-column oxidation.
Rescue: Implement a chemical reduction protocol to recover oxidized
N-Met rather than discarding it.
Module 1: The Critical Cleavage Step
The majority of "purification" failures for Met-peptides actually occur before the sample hits the column. Standard cleavage cocktails (e.g., Reagent B) are insufficient for
N-Met.
The "Golden Cocktail" for
N-Met
We recommend Reagent H or the TMSCl/PPh3 optimized method over standard cocktails.
Component
Role
Reagent H (Traditional)
TMSCl Optimization (Recommended)
TFA
Cleavage Agent
81%
85%
Phenol
Plasticizer/Scavenger
5%
-
Thioanisole
Primary Met Protector
5%
5% (Anisole)
EDT (Ethanedithiol)
Thiol Scavenger
2.5%
-
DMS (Dimethylsulfide)
Reduces Met(O)
2%
5%
NHI (Ammonium Iodide)
Catalyst for Reduction
1.5%
-
TMSCl
S-Alkylation Blocker
-
5%
Triphenylphosphine (PPh)
Reducing Agent
-
0.1% (w/v)
Expert Insight: The TMSCl/PPh
method is superior for N peptides because it minimizes S-alkylation (attachment of t-butyl groups to the Met sulfur), a common side reaction that mimics oxidation in mass spec (+56 Da vs +16 Da) but is harder to reverse.
Protocol 1.1: Low-Oxidation Cleavage
Prepare Fresh: Do not use pre-mixed cocktails. PPh
oxidizes rapidly in air.
Chill: Pre-chill the cocktail to 0°C before adding to the resin.
Inert Atmosphere: Blanket the reaction vessel with Nitrogen or Argon.
Duration: Cleave for 2 hours. Do not exceed 3 hours, as S-alkylation is time-dependent.
Precipitation: Use ice-cold diethyl ether. Centrifuge immediately.
Module 2: HPLC Purification Strategy
Once cleaved, the peptide is vulnerable. Standard HPLC solvents contain dissolved oxygen which, under high pressure and catalytic metal ions (from stainless steel frits), acts as an oxidation reactor.
Workflow Diagram: The "Isotope-Safe" Pathway
Technical Specifications for HPLC
Buffer A: 0.1% TFA in H
O (Milli-Q).
Buffer B: 0.1% TFA in Acetonitrile.
Degassing (Crucial): Helium sparging is superior to sonication. If He is unavailable, sonicate under vacuum for 15 mins immediately before the run.
Column Temperature:
Standard: Ambient (20-25°C).
If separation is poor: Heat to 45°C. While heat promotes oxidation, it sharpens peaks significantly. If buffers are degassed, the benefit of peak resolution outweighs the oxidation risk.
Loading: Dissolve the crude peptide in Buffer A containing 0.1% DTT (Dithiothreitol) . This acts as an "on-column bodyguard" for the Methionine.
Module 3: The "Rescue" Protocol (Troubleshooting Oxidation)
If your QC shows a mass shift of +16 Da (Met-Sulfoxide), do not discard the fraction. The
N isotope is still there; it just has an extra oxygen atom.
Protocol 3.1: Chemical Reduction of Met(O)
Dissolve: Take the oxidized fraction (lyophilized) and dissolve in neat TFA.
Add Reducing Agents: Add Dimethylsulfide (DMS) and Ammonium Iodide (NH
I).
Ratio: TFA : DMS : NH
I (1 mL : 100 µL : 15 mg).
Incubate: 0°C for 30 minutes, then Room Temp for 30 minutes.
reduces the sulfoxide, and DMS scavenges the resulting I.
Quench: Pour into cold ether to precipitate the "rescued" peptide.
Re-Purify: The peptide is now returned to the native Met state.
Frequently Asked Questions (Technical Support)
Q1: I see a split peak in HPLC with the same mass. Is my
N-Met racemized?
Diagnosis: Unlikely. Fmoc-Met is relatively resistant to racemization compared to Cys or His.
Root Cause: You are likely seeing Methionine Sulfoxide Diastereomers . When Met oxidizes to Met(O), the sulfur becomes a chiral center, creating (R)-sulfoxide and (S)-sulfoxide. These often resolve as two distinct peaks in RP-HPLC.
Action: Apply Protocol 3.1 (Rescue) . If the split peak merges back into a single peak after reduction, it was oxidation, not racemization.
Q2: Can I use Ammonium Bicarbonate (pH 8) for purification?
Advisory: Proceed with caution.
Risk: While volatile buffers are good for NMR, Methionine oxidation is faster at higher pH. Furthermore, if your peptide contains Cysteine, pH 8 will promote rapid disulfide scrambling.
Recommendation: Stick to acidic conditions (TFA) for purification. Perform a salt exchange (to acetate or phosphate) after the peptide is pure and lyophilized.
Q3: My yield is low, and I suspect the peptide is sticking to the column.
15N Conservation: To recover "stuck" peptide without ruining the column, inject TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) . These fluorinated solvents are potent structure-breakers and can elute aggregated hydrophobic peptides.
References
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for the reduction of methionine sulfoxide to methionine during cleavage from the solid phase.[1] Journal of Peptide Research. Link
Biotage. (2023).[1][3][4][5] How to handle peptides that contain methionine. Biotage Knowledge Blog. Link
Góngora-Benítez, M., et al. (2011). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science). Link
Enriquez-Ochoa, D., et al. (2023).[4][5] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[5] Link[5]
Thermo Fisher Scientific. (2016). Separation of Tryptophan and Methionine Oxidized Peptides. Application Note 129. Link
L-METHIONINE-N-FMOC (15N) stability in different solvents
Welcome to the technical support guide for L-METHIONINE-N-FMOC (15N), a specialized isotopic-labeled amino acid derivative crucial for advanced peptide synthesis and metabolic research. This document provides in-depth gu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for L-METHIONINE-N-FMOC (15N), a specialized isotopic-labeled amino acid derivative crucial for advanced peptide synthesis and metabolic research. This document provides in-depth guidance on ensuring the stability of this reagent in various solvents, addressing common issues encountered during its handling and use.
A Note on Isotopic Labeling
The ¹⁵N isotopic label on the alpha-amine is a heavy isotope of nitrogen. From a chemical reactivity standpoint, it does not significantly alter the stability of the molecule compared to its unlabeled counterpart, Fmoc-L-Methionine. Therefore, the stability considerations discussed herein are based on the well-established chemistry of the Fmoc protecting group and the methionine side chain.[1]
Section 1: Core Stability Concerns & Chemical Principles
The stability of Fmoc-L-Met(¹⁵N)-OH in solution is primarily dictated by two independent chemical vulnerabilities: the base-lability of the N-terminal Fmoc group and the susceptibility of the methionine side chain to oxidation.
Fmoc Group Instability
The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group, prized in peptide synthesis for its stability in acidic conditions and its clean, rapid removal by weak bases.[2] This removal (deprotection) proceeds via a β-elimination mechanism.
Mechanism: A base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.
Common Reagents: This cleavage is intentionally performed during solid-phase peptide synthesis (SPPS) using solutions like 20% piperidine in DMF.[2]
Unintentional Cleavage: Exposure to even weak bases, including amines (e.g., dimethylamine, an impurity in old DMF), or a sufficiently high pH can cause premature Fmoc group loss, leading to impurities in subsequent reactions.[3]
Methionine Side Chain Oxidation
The thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)) and, under harsher conditions, methionine sulfone (Met(O₂)).[4][5]
Mechanism: Reactive oxygen species (ROS) or other oxidizing agents can attack the electron-rich sulfur atom. This can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.
Consequences: Oxidation alters the polarity and steric properties of the amino acid side chain, which can impact peptide folding, activity, and purification.[6] While this is a major concern during the final acidic cleavage step in SPPS, it can also occur in solution over time.[6][7]
This section addresses common practical questions regarding the handling and stability of Fmoc-L-Met(¹⁵N)-OH.
FAQ 1: Which solvent should I use to dissolve and store Fmoc-L-Met(¹⁵N)-OH?
The choice of solvent is critical and depends on the intended application and duration of storage.
Answer: For immediate use in peptide coupling reactions, high-purity, amine-free N,N-Dimethylformamide (DMF) is the standard and recommended solvent.[3][8] For other applications or short-term storage, Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used, although solubility may be lower.[3][9]
Key Considerations:
DMF Quality: Always use high-purity, anhydrous, "amine-free" grade DMF. Older bottles of DMF can decompose to form dimethylamine, which is basic enough to slowly cleave the Fmoc group.[3]
NMP as an Alternative: N-methylpyrrolidone (NMP) is also an excellent solvent for Fmoc-amino acids, but some reports suggest greater decomposition of the Fmoc-amino acid over extended periods compared to DMF.[3]
Avoid Basic Solvents: Do not use solvents containing or capable of generating basic impurities.
Protic Solvents: Protic solvents like water or alcohols are generally poor choices due to low solubility and the potential for side reactions, though mixtures like THF/water can be used in specific solution-phase reactions.[8]
FAQ 2: I dissolved the solid in DMF and the solution has a slight yellow tint. Is this a problem?
A faint yellow color can be an early indicator of degradation.
Answer: The yellow color is likely due to the formation of the dibenzofulvene (DBF) adduct with piperidine or another amine.[2] This indicates that some degree of Fmoc group cleavage has occurred.
Troubleshooting Steps:
Check Your Solvent: The most probable cause is the use of old or low-grade DMF containing amine impurities.[3] Discard the solution and the solvent. Use a fresh, sealed bottle of high-purity, amine-free DMF.
Evaluate Storage: If the solution was stored, even at low temperatures, slow degradation can occur. It is always best practice to prepare solutions fresh before use.
Assess Impact: For non-critical applications, a very faint yellow tint might be acceptable. However, for quantitative applications or synthesis of high-purity peptides, the solution should be discarded to avoid deletion sequences or other impurities.
FAQ 3: How can I prevent oxidation of the methionine side chain in solution?
Preventing oxidation is crucial for maintaining the integrity of the molecule.
Answer: Oxidation is primarily caused by atmospheric oxygen. Minimizing the solution's exposure to air and light is the most effective strategy.
Best Practices:
Use Fresh Solvents: Use solvents that have been stored properly to minimize dissolved oxygen and peroxides.
Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive experiments, degas the solvent with an inert gas (Argon or Nitrogen) before dissolving the compound. Store the solution under an inert atmosphere.
Avoid Light: Store solutions in amber vials or protect them from light to prevent photochemical oxidation.
Temperature: Store solutions at low temperatures (e.g., -20°C) to slow the rate of all chemical degradation pathways. As recommended for the solid form, storage should be in a cool, dry place.[10][11][12]
FAQ 4: How long can I store a stock solution of Fmoc-L-Met(¹⁵N)-OH?
Answer: It is strongly recommended to prepare solutions immediately before use. If storage is absolutely necessary:
Short-Term (1-3 days): A solution in high-purity, amine-free DMF, stored tightly sealed at -20°C under an inert atmosphere, should be acceptable.
Long-Term: Long-term storage of Fmoc-amino acids in solution is not recommended due to the risks of slow Fmoc deprotection and methionine oxidation.[3][4] It is always preferable to store the compound as a dry solid as recommended by the manufacturer.[10][11]
Section 3: Data Summary & Visualization
Solvent Compatibility and Stability Summary
The following table provides a qualitative guide to the stability of Fmoc-L-Met(¹⁵N)-OH in common laboratory solvents.
Solvent
Abbreviation
Type
Solubility
Stability Recommendation
Rationale
N,N-Dimethylformamide
DMF
Polar Aprotic
High
Recommended (Fresh, High-Purity)
Excellent solvent for Fmoc-AAs.[9] Risk of Fmoc cleavage if amine impurities are present.[3]
N-Methyl-2-pyrrolidone
NMP
Polar Aprotic
High
Recommended (Fresh)
Good alternative to DMF, though some data suggests slightly faster degradation over time.[3]
Dichloromethane
DCM
Nonpolar
Moderate
Use with Caution
Good for short-term use. Less effective at solvating larger peptides. Not for use with piperidine.[3]
Tetrahydrofuran
THF
Polar Aprotic
Limited-Moderate
Use with Caution
Can be used, but solubility may be a limiting factor for high concentrations.[3][9]
Acetonitrile
ACN
Polar Aprotic
Limited
Not Recommended
Generally poor solubility for many Fmoc-amino acids.
Dimethyl Sulfoxide
DMSO
Polar Aprotic
High
Not Recommended for Storage
Excellent solvent, but can promote oxidation of methionine.[13]
Alcohols (MeOH, EtOH)
-
Protic
Low
Not Recommended
Poor solubility and risk of esterification side reactions.
Water
H₂O
Protic
Very Low
Not Recommended
Insoluble.
Basic Solutions (e.g., Piperidine/DMF)
-
Basic
High
Unstable (Intentional)
Rapidly cleaves the Fmoc group as intended in SPPS.[2]
Key Degradation Pathways
The following diagrams illustrate the two primary mechanisms of instability.
Caption: Base-mediated cleavage of the Fmoc protecting group.
Caption: Oxidation pathway of the methionine thioether side chain.
Section 4: Experimental Protocol - Solution Stability Test
To provide a self-validating system, researchers can perform a simple experiment to confirm the stability of Fmoc-L-Met(¹⁵N)-OH in their specific solvent and storage conditions.
Objective:
To assess the integrity of Fmoc-L-Met(¹⁵N)-OH in a chosen solvent over a typical experimental timeframe using HPLC analysis.
Materials:
Fmoc-L-Met(¹⁵N)-OH
High-purity solvent of choice (e.g., DMF)
HPLC system with a UV detector (265 nm or 301 nm for Fmoc) and a C18 column
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Small volume autosampler vials (amber glass recommended)
Methodology:
Prepare Stock Solution:
Accurately weigh ~5 mg of Fmoc-L-Met(¹⁵N)-OH.
Dissolve in 1.0 mL of the test solvent to make a ~5 mg/mL stock solution. Mix thoroughly.
Timepoint Zero (T=0) Analysis:
Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (~0.1 mg/mL).
Inject onto the HPLC system.
Run a gradient (e.g., 5% to 95% B over 20 minutes).
Record the chromatogram. This is your baseline reference. Identify the main peak for the intact compound.
Incubation:
Aliquot the remaining stock solution into several sealed amber vials.
Store these vials under your proposed experimental conditions (e.g., benchtop at room temp, 4°C, -20°C).
Subsequent Timepoint Analysis:
At desired intervals (e.g., T=4h, 24h, 48h), take one vial from storage.
Prepare and inject a sample in the same manner as the T=0 sample.
Record the chromatogram.
Data Analysis:
Compare the chromatograms from each timepoint to the T=0 reference.
Look for:
A decrease in the area of the main peak.
The appearance of new peaks. A small, early-eluting peak could indicate the cleaved amine (H₂-Met(¹⁵N)-OH). Peaks eluting near the main product could be oxidation products (sulfoxide).
Quantify Stability: Calculate the percentage of the main peak area relative to the total peak area at each timepoint to quantify the degradation.
Workflow Diagram
Caption: Experimental workflow for testing solution stability via HPLC.
References
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - FMOC-L-Methionine, 98%. Retrieved from [Link]
CEM Corporation. (2020). Safety Data Sheet: Fmoc-L-Met-OH. Retrieved from [Link]
HiMedia Laboratories. (n.d.). N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine (FMOC-L-methionine). Retrieved from [Link]
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15344–15352. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Methionine. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
ResearchGate. (2019). How long is L-methionine stable in a solution?. Retrieved from [Link]
Seebach, D., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 61(5), 264-268.
Bedini, E., et al. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(12), 4763–4767. [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
Wikipedia. (2024). Methionine. Retrieved from [Link]
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
Kim, G., & Gladyshev, V. N. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 158–165. [Link]
Technical Guide: L-METHIONINE-N-FMOC (15N) vs. Unlabeled L-Methionine in Mass Spectrometry
Executive Summary In the high-stakes arena of quantitative proteomics and peptide drug development, the choice between L-METHIONINE-N-FMOC (15N) (Labeled) and Unlabeled L-Methionine is not merely a purchasing decision—it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of quantitative proteomics and peptide drug development, the choice between L-METHIONINE-N-FMOC (15N) (Labeled) and Unlabeled L-Methionine is not merely a purchasing decision—it is a strategic choice between absolute quantification and relative estimation .
While unlabeled L-Methionine serves as the standard building block for therapeutic peptide synthesis and qualitative discovery, the 15N-labeled derivative is a precision tool designed for Isotope Dilution Mass Spectrometry (IDMS) . This guide delineates the mechanistic differences, experimental workflows, and data-driven performance metrics to help you determine when the significant cost premium of the 15N isotope is scientifically justified.
Chemical & Physical Distinction[1]
At a molecular level, the two reagents differ only by the isotopic composition of the alpha-amino nitrogen. However, this subtle difference dictates their utility in mass spectrometry.
Feature
Unlabeled Fmoc-L-Methionine
Fmoc-L-Methionine (15N)
Formula
C₂₀H₂₁N O₄S
C₂₀H₂₁¹⁵N O₄S
Isotope
Natural Abundance (~99.6% ¹⁴N)
Enriched (>98% ¹⁵N)
Monoisotopic Mass
371.12 Da
372.12 Da (+1.00 Da shift)
Primary Utility
Peptide Synthesis (Therapeutics), Qualitative MS
Internal Standard (Quantification), NMR Structure, Metabolic Tracing
Protecting Group
Fmoc (Base-labile)
Fmoc (Base-labile)
The "Fmoc" Context
Both reagents possess the Fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This is critical for Solid Phase Peptide Synthesis (SPPS) . The Fmoc group protects the amine during coupling and is removed by a base (typically piperidine) to allow the chain to grow. The 15N label is located on the backbone nitrogen, meaning it remains part of the peptide bond after the Fmoc group is cleaved.
The Workflow: From Synthesis to Mass Spectrometry[4]
The decision to use the 15N variant changes the downstream analytical logic. Below is the workflow comparison demonstrating how the labeled methionine integrates into a quantitative MS pipeline.
Diagram 1: Comparative Workflow (Synthesis to Quant)
Caption: Workflow depicting the parallel synthesis of labeled Internal Standards (IS) and their integration with biological samples for co-eluting LC-MS analysis.
Performance in Mass Spectrometry
This is the core differentiator. In Mass Spectrometry, the environment (matrix) competes for ionization energy.
The Problem with Unlabeled Methionine (External Standardization)
If you use unlabeled methionine to synthesize a standard curve, you must analyze it separately from your biological sample.
Matrix Effect: Blood/plasma contains salts and lipids that suppress ionization. Your clean standard curve will have high signal, but your dirty sample will have suppressed signal.
Result: You will drastically underestimate the concentration of the analyte.
The Solution: 15N-Methionine (Internal Standardization)
By synthesizing the exact same peptide using Fmoc-Met(15N), you create a "heavy" version.
Co-Elution: Because 15N and 14N are chemically identical, the heavy peptide elutes from the HPLC column at the exact same time as the target analyte.
Identical Suppression: Any matrix effect that suppresses the analyte also suppresses the internal standard by the exact same amount.
Ratio-Based Quant: You calculate the ratio of Light/Heavy. This ratio remains constant regardless of signal suppression.
Comparative Data: Accuracy & Precision[2]
The following table summarizes typical performance metrics in a proteomic MRM (Multiple Reaction Monitoring) assay.
Metric
Unlabeled (External Std)
15N Labeled (Internal Std)
Linearity (R²)
0.98 - 0.99
> 0.995
Precision (CV%)
15% - 25%
< 5%
Accuracy (Bias)
± 20-30% (Matrix Dependent)
± 2-5%
Matrix Effect Correction
None
Full Correction
Cost Per Analysis
Low
High (Reagent cost)
Critical Technical Limitation: The +1 Da Shift
Warning: Fmoc-Met(15N) adds only +1 Da per residue.
Risk: For peptides larger than 1500 Da, the natural isotopic envelope (Carbon-13) of the "Light" peptide will overlap significantly with the "Heavy" peptide.
Mitigation:
Use High-Resolution MS (HRMS) (Orbitrap/TOF) to resolve the peaks.
Incorporate multiple labeled Methionines if the sequence allows.
If the peptide is large and has only one Met, consider using ¹³C₅¹⁵N₁-Valine or ¹³C₆¹⁵N₂-Lysine (shifts of +6 to +8 Da) instead, unless Methionine is the specific metabolic target.
Experimental Protocol: Synthesis & Analysis
Objective: Synthesize a 15N-labeled peptide standard (Sequence: Ala-Met*-Gly) for quantification.
Phase A: Solid Phase Peptide Synthesis (SPPS)
Resin Loading: Swell 100 mg of Wang resin in DMF (30 min).
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF (5x).
Coupling (The Critical Step):
Dissolve Fmoc-Met(15N)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.
Note: Use the labeled reagent only at the specific position required.
Add to resin and shake for 45 min.
Wash with DMF (5x).
Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Phase B: Mass Spectrometry Setup (MRM)
Infusion: Infuse the purified 15N-peptide to determine optimal Collision Energy (CE).
Transition Selection:
Target (Light): Precursor 306.1 -> Fragment y2 (Met-Gly).
Note: Ensure the fragment ion contains the Methionine residue to maintain the mass shift distinction.
Strategic & Economic Analysis
Diagram 2: Decision Logic for Reagent Selection
Caption: Decision matrix for selecting between labeled and unlabeled Methionine based on analytical requirements.
Verdict
Use Unlabeled Fmoc-Met-OH when: You are synthesizing therapeutic candidates, performing initial structure-activity relationship (SAR) screens, or working in simple buffers where matrix effects are negligible.
Use Fmoc-Met(15N)-OH when: You need to quantify a peptide in biological fluids (plasma, serum) with <5% error. It is the industry standard for generating "Internal Standards" to normalize data against extraction losses and instrument drift.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71989-28-1, Fmoc-L-methionine. Retrieved from [Link]
Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics. Retrieved from [Link]
Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental flaws of immunoassays and potential solutions using tandem mass spectrometry. Journal of Immunological Methods. Retrieved from [Link]
Precision in Proteomics: A Comparative Guide to Protein Quantification using L-METHIONINE-N-FMOC (15N)
The following guide is a technical comparison and procedural manual for the application of L-METHIONINE-N-FMOC (15N) in targeted protein quantification. Executive Summary: The Role of 15N-Met in Absolute Quantification I...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical comparison and procedural manual for the application of L-METHIONINE-N-FMOC (15N) in targeted protein quantification.
Executive Summary: The Role of 15N-Met in Absolute Quantification
In the landscape of quantitative proteomics, L-METHIONINE-N-FMOC (15N) serves a specialized but critical role: it is the fundamental building block for the solid-phase synthesis (SPPS) of Stable Isotope Standard (SIS) peptides containing heavy Methionine.
Unlike metabolic labeling (SILAC) which uses free amino acids, or isobaric tagging (TMT) which labels peptides post-digestion, this reagent is used to engineer AQUA (Absolute QUAntification) peptides. These synthetic standards are spiked into samples at known concentrations, acting as internal anchors to determine the absolute molar abundance of target proteins.
The "15N-Met" Distinction
While
-labeled Lysine and Arginine are the industry standards for tryptic peptides, 15N-Methionine is indispensable for:
N-Terminal Quantification: Quantifying protein start sites where the initiator Methionine is retained.
CNBr Cleavage Workflows: Protocols utilizing Cyanogen Bromide rather than Trypsin.
Metabolic Flux Analysis: Tracking Methionine specific turnover.
NMR-Based Quantification: Utilizing the
spin active nucleus for quantitation via HSQC spectra (distinct from MS).
Comparative Analysis: 15N-Met AQUA vs. Alternatives
The following table contrasts the performance of 15N-Met SIS peptides against dominant quantification strategies.
Table 1: Performance Matrix of Quantification Strategies
Feature
AQUA (15N-Met SIS)
Label-Free (LFQ)
Isobaric Tags (TMT/iTRAQ)
SILAC (Metabolic)
Quantification Type
Absolute (molar)
Relative (fold-change)
Relative (fold-change)
Relative (fold-change)
Accuracy
Highest (Gold Standard)
Low to Moderate
High
High
Precision (CV)
< 5-10%
20-40%
10-15%
10-20%
Mass Shift
+1 Da per Met (Critical Limitation*)
N/A
Isobaric (Reporter Ions)
Variable (+6 to +10 Da)
Throughput
Low (Targeted)
High (Discovery)
High (Multiplexing)
Moderate
Cost
High (Synthesis required)
Low
High (Reagents)
High (Media)
Oxidation Risk
Critical (Requires correction)
Variable
Low
Moderate
*Critical Technical Note on Mass Shift:
L-METHIONINE-N-FMOC (15N) typically carries a single
atom, resulting in a mass shift of only +1.007 Da .
Challenge: The natural isotopic envelope of the endogenous "Light" peptide (specifically the M+1 peak from natural
abundance) can overlap with the "Heavy" standard signal.
Solution: This reagent is often used in peptides containing multiple Methionines or combined with other heavy amino acids to create a sufficient mass offset (
Da) for low-resolution instruments. For high-resolution Orbitrap MS, +1 Da can be resolved but requires advanced spectral deconvolution.
Technical Deep Dive: The "Oxidation Paradox"
The use of Methionine in quantification is often avoided due to its susceptibility to oxidation (Met
Met-Sulfoxide, +16 Da). However, biologically significant proteins often rely on Met-rich domains.
The Causality of Error:
If your SIS peptide (Heavy) oxidizes at a different rate than your endogenous analyte (Light) during sample prep, the ratio
becomes invalid.
The Self-Validating Protocol:
To ensure trustworthiness, you must employ a "Force-Oxidation" or "Reduction" strategy.
Reduction Strategy (Recommended): Treat all samples with a reducing agent (e.g., dimethyl sulfide or high-concentration DTT) to force all Met to the reduced state.
Force-Oxidation Strategy: Treat samples with
to force all Met to the Sulfoxide form, then quantify the Sulfoxide peak.
Experimental Workflow & Diagrams
The following workflow illustrates the production and application of 15N-Met standards.
Figure 1: Workflow for Absolute Quantification using 15N-Met synthesized peptides.
Detailed Protocol: Synthesis and Application
Phase 1: Synthesis of 15N-Met SIS Peptides
Objective: Create a high-purity internal standard.
Resin Loading: Use Wang or Rink Amide resin depending on the C-terminal requirement.[1]
Coupling Cycle:
Deprotection: 20% Piperidine in DMF (removes Fmoc group).[1]
Activation: Dissolve L-METHIONINE-N-FMOC (15N) (3-5 equivalents) with HBTU/DIEA or DIC/Oxyma.
Coupling: React for 45-60 mins. Note: Met is sensitive to racemization if over-activated; keep temperature <50°C.
) or Dimethyl Sulfide to the cleavage cocktail to prevent Met oxidation during cleavage.
Quantification of Standard: The synthesized peptide must be quantified via Amino Acid Analysis (AAA) or UV (280nm if Trp/Tyr present) to establish the "Known Amount" for the spike-in.
Phase 2: Sample Preparation & MS Analysis
Objective: Accurate measurement of the Light/Heavy ratio.
Lysis: Extract proteins from cells using urea or SDS buffer.
Spike-In: Add the 15N-Met SIS peptide at a concentration similar to the expected endogenous protein level (e.g., 1-10 fmol/µL).
Expert Tip: Spike before digestion to control for digestion efficiency variability, but only if the SIS peptide has flanking residues (Winged peptide). If using a tryptic fragment directly, spike after digestion.
Digestion: Trypsin (or CNBr for Met-specific cleavage).
LC-MS/MS (PRM Mode):
Target the specific precursor masses.
Light: Monoisotopic Mass (
).
Heavy:
(where = number of Met residues).
Resolution: Set Orbitrap resolution >60,000 to resolve the 15N peak from the 13C isotope of the light peptide if the mass shift is small.
Scientific Validation: Handling the +1 Da Shift
The +1 Da shift of a single 15N-Met is the biggest threat to accuracy.
The Problem:
The natural abundance of Carbon-13 is ~1.1%. In a peptide of mass 1500 Da (approx 100 carbons), the M+1 peak (containing one
) is approximately 110% the height of the monoisotopic peak.
Your 15N-Met Standard (M+1) will sit exactly under this large natural isotope peak of the endogenous peptide.
The Solution (Logic & Calculation):
You cannot simply integrate the peak areas. You must use Mathematical Deconvolution :
Ideally, design the peptide to contain multiple 15N-Met residues or combine with 15N-Leu/Val to increase the mass shift to >4 Da.
References
Brun, V., et al. (2007). "Isotope-labeled protein standards: toward absolute quantitative proteomics." Molecular & Cellular Proteomics. Link
Gerber, S. A., et al. (2003). "Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS." Proceedings of the National Academy of Sciences. Link
Gevaert, K., et al. (2003). "Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides." Nature Biotechnology. Link (Context for Met-specific strategies).
Sigma-Aldrich. "Fmoc-Met-OH-15N Product Specification." Link
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptide Synthesis." Link
A Senior Application Scientist's Guide: Selecting the Optimal ¹⁵N-Labeled Methionine for Peptide Synthesis
For researchers in proteomics, structural biology, and drug development, the site-specific incorporation of stable isotopes like Nitrogen-15 (¹⁵N) into peptides is an indispensable tool. It enables critical analyses via...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in proteomics, structural biology, and drug development, the site-specific incorporation of stable isotopes like Nitrogen-15 (¹⁵N) into peptides is an indispensable tool. It enables critical analyses via NMR spectroscopy and mass spectrometry, providing deep insights into peptide structure, dynamics, and metabolism. Methionine, with its unique thioether side chain, often plays a crucial role in biological activity but also presents a significant synthetic challenge: susceptibility to oxidation.
This guide provides an in-depth comparison of the two predominant commercial forms of ¹⁵N-labeled methionine used in Solid-Phase Peptide Synthesis (SPPS): L-METHIONINE-N-FMOC (¹⁵N) and Boc-L-methionine(¹⁵N) . We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, empowering you to select the optimal reagent and strategy for your specific research needs.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between using Fmoc-¹⁵N-Met and Boc-¹⁵N-Met lies in the orthogonal protection strategies that govern the entire synthesis process.[1][2] Orthogonality ensures that the temporary protecting group on the α-amino group can be removed at each cycle without disturbing the permanent protecting groups on amino acid side chains or the bond linking the peptide to the solid support resin.[2][3]
The Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[1] Deprotection is achieved under mild basic conditions, typically with piperidine.[][5] The permanent side-chain protecting groups are acid-labile (e.g., tert-Butyl, tBu), and are only removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][]
The Boc/Bzl Strategy: This classic method employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection.[1] Repetitive deprotection is performed using a moderately strong acid (TFA).[1][] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for final cleavage.[1]
Figure 1: Orthogonal Protection Schemes in SPPS
The Methionine Challenge: Managing Oxidation
The primary side reaction concerning methionine is the oxidation of its sulfur-containing side chain to form methionine sulfoxide (Met(O)).[6][7] This modification adds 16 Da to the mass of the peptide and can alter its biological activity and structure. In both Fmoc and Boc SPPS, the methionine side chain is typically used without a protecting group.[6][7][8]
The choice of strategy directly impacts the risk of this unwanted oxidation:
Fmoc Strategy : The synthesis cycles are performed under non-oxidizing basic and neutral conditions. The risk of oxidation is primarily confined to the single, final acid-mediated cleavage step.[7] This risk can be effectively mitigated by including reducing agents or scavengers in the cleavage cocktail.
Boc Strategy : The repetitive use of TFA for Boc deprotection in every cycle exposes the sensitive methionine residue to acidic conditions multiple times, potentially increasing the cumulative risk of oxidation throughout the synthesis.[6]
Quantitative & Qualitative Comparison
The decision between Fmoc-¹⁵N-Met and Boc-¹⁵N-Met extends beyond the chemistry of the protecting group to practical considerations of the entire workflow.
Feature
L-METHIONINE-N-FMOC (¹⁵N)
Boc-L-methionine(¹⁵N)
Rationale & Causality
α-Amino Protection
9-Fluorenylmethyloxycarbonyl (Fmoc)
tert-Butyloxycarbonyl (Boc)
Fmoc is base-labile; Boc is acid-labile. This is the central principle dictating the entire synthesis strategy.[1]
Deprotection Condition
Mild Base (e.g., 20% Piperidine in DMF)
Moderately Strong Acid (e.g., 25-50% TFA in DCM)
Fmoc's mild conditions preserve acid-sensitive functionalities within the peptide.[][] Boc's acidic conditions can be harsh on sensitive residues with repeated exposure.[3]
Methionine Oxidation Risk
Low during synthesis cycles; managed during final cleavage.
Higher due to repetitive acid exposure during synthesis cycles.[6]
The Fmoc strategy minimizes the duration of exposure to potentially oxidizing acidic conditions to a single final step.[][7]
Side-Chain Protection
Acid-labile (tBu-based)
Strong-acid-labile (Bzl-based)
This creates a truly orthogonal system in Fmoc chemistry.[2] In Boc chemistry, the graduated acid lability can be imperfect, risking some side-chain loss over many cycles.[3]
Fmoc cleavage is operationally simpler and safer. HF cleavage requires specialized, corrosion-resistant equipment and stringent safety protocols.[1]
Automation Friendliness
High
Low
Fmoc deprotection releases a UV-active byproduct (dibenzofulvene), allowing for real-time monitoring of reaction completion, which is ideal for automation.[1][3][]
Cost
Higher initial reagent cost.[]
Lower initial reagent cost.[]
Overall process cost for Fmoc can be competitive due to higher crude purity, less troubleshooting, and amenability to automation, which reduces labor costs.[]
Safety Profile
Relatively safer; avoids routine use of strong acids and HF.[]
Requires handling of corrosive TFA in every cycle and extremely hazardous HF for cleavage.
The reagents and byproducts in the Fmoc workflow are generally less hazardous and easier to manage.
Experimental Protocols: A Step-by-Step Workflow Comparison
To illustrate the practical differences, here are validated, single-cycle protocols for incorporating ¹⁵N-labeled methionine using both strategies.
Fmoc-SPPS Workflow for ¹⁵N-Methionine Incorporation
This protocol assumes the synthesis is proceeding on a pre-swollen peptide-resin with a free N-terminal amine.
Figure 2: Fmoc-SPPS Cycle Workflow
Methodology:
Amino Acid Activation & Coupling:
In a separate vessel, pre-activate a solution of Fmoc-L-Methionine(¹⁵N)-OH (3-5 equivalents relative to resin loading) with a coupling agent like HATU (3-5 eq.) and a non-nucleophilic base such as DIEA (6-10 eq.) in DMF for 1-5 minutes.
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]
Self-Validation Check: Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
Washing:
Drain the coupling solution.
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Nα-Fmoc Deprotection:
Add a solution of 20% piperidine in DMF to the resin.[10][11]
Agitate for 5-10 minutes.[1] Drain and repeat the treatment for another 5-10 minutes to ensure complete removal.
Self-Validation Check (Automated): The instrument's UV detector monitors the release of the dibenzofulvene-piperidine adduct, confirming deprotection.
Final Washing:
Drain the deprotection solution.
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10] The resin is now ready for the next coupling cycle.
Boc-SPPS Workflow for ¹⁵N-Methionine Incorporation
This protocol assumes the synthesis is proceeding on a pre-swollen, neutralized peptide-resin.
Figure 3: Boc-SPPS Cycle Workflow
Methodology:
Amino Acid Activation & Coupling:
In a separate vessel, dissolve Boc-L-Methionine(¹⁵N)-OH (2-4 eq.) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[1]
Add this solution to the neutralized peptide-resin, followed by DIEA (4-6 eq.) to initiate coupling.
Agitate for 1-2 hours.
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines.
Washing:
Drain the coupling solution and wash the resin with DMF, followed by DCM.[1]
Nα-Boc Deprotection:
Add a solution of 25-50% TFA in DCM to the resin.
Agitate for approximately 30 minutes at room temperature.[1]
Washing:
Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[1]
Neutralization:
The N-terminal amine is now a protonated ammonium salt and must be neutralized. Add a solution of 10% DIEA in DCM and agitate for 1-2 minutes.[1]
Final Washing:
Drain the neutralization solution and wash thoroughly with DCM to remove excess base.[1] The resin is now ready for the next coupling cycle.
Final Cleavage and Deprotection: Protecting Methionine Integrity
The final step is critical for obtaining a high-quality product.
Fmoc Strategy Cleavage: A cocktail containing TFA and scavengers is used. For a methionine-containing peptide, a common and effective cocktail is Reagent K or a variation.
Causality: Thioanisole and EDT are crucial scavengers that trap reactive carbocations generated from the side-chain protecting groups and, importantly, help prevent the oxidation of the methionine thioether.[1]
Boc Strategy Cleavage: This step requires anhydrous HF at 0°C for 1-2 hours.
Causality: Scavengers are equally critical here. Thiophenol or dimethyl sulfide is often included to reduce any methionine sulfoxide that may have formed back to methionine during the cleavage process.[12] The extreme hazard of HF necessitates specialized equipment and is a primary reason for the decline in the routine use of Boc-SPPS.
Conclusion and Recommendation
Both Fmoc-¹⁵N-Met and Boc-¹⁵N-Met are viable reagents for synthesizing isotopically labeled peptides. However, the evidence and established practice overwhelmingly favor the Fmoc strategy for the vast majority of applications.
The Fmoc approach has largely become the method of choice due to its milder reaction conditions, superior compatibility with sensitive amino acids like methionine, and high amenability to automation.[1] The reduced risk of side reactions, particularly the oxidation of methionine during the synthesis cycles, leads to higher crude product purity, simplifies purification, and ultimately results in a higher overall yield of the desired ¹⁵N-labeled peptide.
The Boc strategy, while foundational to the field, remains a tool for specialized applications. It can be advantageous for synthesizing very long or notoriously difficult sequences that are prone to aggregation, as the repetitive acidic deprotection can help disrupt interchain hydrogen bonding and improve solvation.[1]
For researchers aiming to reliably and efficiently synthesize high-purity, ¹⁵N-methionine-containing peptides for sensitive downstream applications, L-METHIONINE-N-FMOC (¹⁵N) is the scientifically recommended choice. Its integration into the robust, safe, and easily automated Fmoc-SPPS workflow represents the current state-of-the-art in peptide synthesis.
References
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]
Paiva, A. C. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-294. [Link]
D'Souza, M. J., & Reynolds, R. C. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 16(12), 671-678. [Link]
Nowick, J. S., et al. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
Isotopic Enrichment Analysis of L-METHIONINE-N-FMOC (¹⁵N): A Comparative Guide for Researchers
A Senior Application Scientist's Perspective In the landscape of modern biomedical research, stable isotope-labeled compounds are fundamental tools for elucidating complex biological pathways. Specifically, ¹⁵N-labeled a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective
In the landscape of modern biomedical research, stable isotope-labeled compounds are fundamental tools for elucidating complex biological pathways. Specifically, ¹⁵N-labeled amino acids like L-METHIONINE-(¹⁵N) are instrumental in tracking protein metabolism and have broad applications in drug development. The precision of these studies is critically dependent on the accurate determination of isotopic enrichment. This guide provides a comprehensive comparison of analytical methodologies for L-METHIONINE-N-FMOC (¹⁵N), offering in-depth technical insights to empower researchers in making informed decisions.
The Rationale Behind Derivatization: Enhancing Analytical Performance
Direct analysis of amino acids via mass spectrometry is often challenging due to their physicochemical properties. Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a crucial step that renders L-methionine more amenable to analysis.[1] This process enhances the hydrophobicity and volatility of the amino acid, making it suitable for both gas and liquid chromatography.[1] The FMOC group provides a stable, detectable moiety, facilitating reliable quantification.[1]
A Tale of Two Platforms: GC-MS vs. LC-MS/MS
The two primary analytical platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited to different experimental needs.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.
Separates compounds in a liquid mobile phase based on their interaction with a stationary phase.[2]
Derivatization
Essential to increase the volatility of amino acids.[3]
Often used to improve chromatographic separation and ionization efficiency.[4]
Ionization
Typically Electron Impact (EI), which provides reproducible fragmentation patterns.
Commonly Electrospray Ionization (ESI), a "soft" ionization technique that minimizes fragmentation.
Selectivity
High, especially with Selected Ion Monitoring (SIM).[5]
Very high, particularly with Multiple Reaction Monitoring (MRM).
Sensitivity
Generally provides good sensitivity for many applications.
Can achieve very high sensitivity, suitable for trace-level analysis.[6]
Matrix Effects
Less susceptible to ion suppression from complex biological matrices.
Can be prone to matrix effects that may impact quantification.
Sample Throughput
Can have longer run times.
High-throughput is achievable with modern UHPLC systems.
Experimental Workflows: From Sample to Data
Workflow 1: GC-MS Analysis of L-METHIONINE-N-FMOC (¹⁵N)
This is a well-established and robust method for isotopic enrichment analysis.
Caption: GC-MS workflow for L-METHIONINE-N-FMOC (¹⁵N) analysis.
Detailed Protocol:
Sample Preparation: For protein-bound methionine, acid hydrolysis is required to liberate the amino acids.[3] For free methionine, a protein precipitation step is typically sufficient.
Derivatization: The sample is reacted with FMOC-Cl under alkaline conditions (e.g., in a borate buffer).[7] The reaction is then quenched by acidification.[7]
Extraction: The FMOC-derivatized methionine is extracted into an organic solvent, which is then evaporated and the residue reconstituted for injection.
GC-MS Analysis: The derivatized sample is injected into the GC-MS. Separation is achieved on a suitable capillary column, and the mass spectrometer is operated in SIM mode to monitor the ions corresponding to the unlabeled (M) and ¹⁵N-labeled (M+1) L-METHIONINE-N-FMOC.
Data Analysis: The peak areas of the M and M+1 ions are integrated, and the isotopic enrichment is calculated after correcting for the natural abundance of isotopes.
Workflow 2: LC-MS/MS Analysis of L-METHIONINE-N-FMOC (¹⁵N)
This approach offers high sensitivity and is particularly useful for complex biological samples.
Caption: LC-MS/MS workflow for L-METHIONINE-N-FMOC (¹⁵N) analysis.
Detailed Protocol:
Sample Preparation and Derivatization: These steps are similar to the GC-MS workflow.
LC-MS/MS Analysis: The derivatized sample is injected onto a reversed-phase LC column. The separation is typically performed using a gradient elution. The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for both the unlabeled and ¹⁵N-labeled FMOC-methionine are monitored.
Data Analysis: The peak areas of the selected MRM transitions are integrated, and the isotopic enrichment is calculated.
Ensuring Scientific Integrity: A Self-Validating System
To ensure the accuracy and reliability of your results, it is crucial to incorporate the following into your experimental design:
Calibration Curves: Analyze a series of standards with known isotopic enrichment to verify the linearity and accuracy of the method.[4]
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled methionine) is highly recommended to correct for variations in sample preparation and instrument response.[5]
Quality Control Samples: Include samples with a known enrichment at regular intervals to monitor the performance of the assay.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques for the isotopic enrichment analysis of L-METHIONINE-N-FMOC (¹⁵N). The choice between them depends on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. By understanding the principles and nuances of each technique, researchers can select the most appropriate method to obtain high-quality, reliable data for their metabolic studies.
References
Boonchiangma S, Ratchakrut P, Chanthai S, Srijaranai S. Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples.
Jambor, A. & Molnar-Perl, I. Amino acid analysis by high-performance liquid chromatography after derivatisation with 9-fluorenylmethoxycarbonyl chloride. Literature overview and further study.
Liu, X., et al. A simple and rapid method for the determination of amino acid isotopic enrichment by gas chromatography-mass spectrometry. Metabolites 9.10 (2019): 233.
MacCoss, M. J., et al. A correlation of experimentally generated tandem mass spectra of peptides to a database of theoretical spectra. Analytical chemistry 74.21 (2002): 5593-5599.
Ong, S. E., et al. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics 1.5 (2002): 376-386.
Popa, G., et al. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
Rossouw, S. C., et al. Evaluation of Protein Purification Techniques and Effects of Storage Duration on LC-MS/MS Analysis of Archived FFPE Human CRC Tissues. Pathology and Oncology Research 27 (2021): 622855.
Tcherkez, G., and G. D. Farquhar. "15N-NMR-based approach for amino acids-based 13C-metabolic flux analysis of metabolism." Analytical chemistry 89.3 (2017): 1848-1855.
Wang, W., et al. A practical method for the quantification of methionine oxidation in proteins. Analytical chemistry 85.23 (2013): 11235-11242.
Wu, L., et al. "Quantitative analysis of amino acids in biological samples by liquid chromatography–tandem mass spectrometry." Analytical and bioanalytical chemistry 405 (2013): 7157-7166.
Zhang, X., et al. "Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment." International journal of molecular sciences 23.19 (2022): 11843.
Comparative Guide: L-METHIONINE-N-FMOC (15N) Sourcing & Quality Validation
Executive Summary L-Methionine-N-Fmoc (15N) is a critical reagent for biomolecular NMR and quantitative proteomics (SILAC/AQUA). Its performance is defined not just by chemical purity, but by isotopic enrichment levels a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
L-Methionine-N-Fmoc (15N) is a critical reagent for biomolecular NMR and quantitative proteomics (SILAC/AQUA). Its performance is defined not just by chemical purity, but by isotopic enrichment levels and oxidative stability .[1] Methionine is uniquely susceptible to oxidation (forming sulfoxides) during storage and solid-phase peptide synthesis (SPPS), which can lead to complex heterogeneous product mixtures and reduced yield.
This guide provides a comparative analysis of major suppliers (Cambridge Isotope Laboratories, Sigma-Aldrich/Merck, and others) and establishes a self-validating Quality Control (QC) protocol that researchers should implement upon receipt of materials.
Part 1: Supplier Landscape & Comparative Analysis[1]
The market for stable isotope-labeled amino acids is dominated by a few key manufacturers who synthesize the raw isotopes, which are then distributed globally.[1] The primary differentiator is often isotopic enrichment guarantees and packaging quality (crucial for preventing Methionine oxidation).
Table 1: Comparative Specifications of Key Suppliers
Feature
Cambridge Isotope Labs (CIL)
Sigma-Aldrich (Isotec/Merck)
Generic / Bulk Suppliers
Product Code Examples
NLM-4632 (15N)
609196 (15N)
Various
Isotopic Enrichment
≥ 99% (Often 99.5%)
≥ 98% (Standard grade)
97-98%
Chemical Purity (HPLC)
≥ 98%
≥ 98%
≥ 95-97%
Chiral Purity
≥ 99% L-isomer
≥ 99% L-isomer
Variable (Check CoA)
Packaging
Amber glass, Argon/N2 flushed
Amber glass, standard seal
Plastic bottles (Risk of O2)
Primary Application
High-Res NMR, Quant MS
Routine Labeling, Metabolic Studies
Large-scale synthesis
Cost Profile
Premium
Mid-Range
Economy
Technical Analysis of Differences
Isotopic Enrichment (99% vs 98%):
CIL typically guarantees ≥99% enrichment. In multidimensional NMR (e.g., 1H-15N HSQC), a 1% drop in enrichment results in a linear loss of signal intensity.[1] For large proteins (>30 kDa) where signal-to-noise is already compromised by relaxation, the extra 1% provided by premium suppliers is statistically significant.[1]
Sigma-Aldrich offers a robust "98 atom %" product which is sufficient for metabolic labeling or mass spectrometry where <1% unlabeled background is easily subtracted mathematically.
Oxidative Stability (The "Hidden" Spec):
Methionine readily oxidizes to Methionine Sulfoxide (Met(O)) in the presence of atmospheric oxygen and moisture.
Premium suppliers (CIL, CortecNet) package Fmoc-Met-15N under inert gas (Argon/Nitrogen) in amber vials with high-integrity seals.
Economy suppliers may ship in standard plastic containers. Oxygen permeation over 6 months can convert 5-10% of the reagent to Met(O), which couples efficiently but changes the peptide's retention time and mass (+16 Da).
Part 2: Critical Quality Attributes (CQA) & Mechanism
To make an informed choice, one must understand the degradation pathways that threaten this reagent.[1]
The Methionine Oxidation Pathway
In SPPS, Methionine oxidation is the primary failure mode. It can occur pre-synthesis (bad reagent) or during cleavage .
Figure 1: Methionine oxidation pathway. Met-Sulfoxide can be reduced back to Met, but Met-Sulfone is irreversible.[1] High-quality reagents minimize initial MetO content.
Part 3: Experimental Validation Protocol (Self-Validating System)
Do not trust the Certificate of Analysis (CoA) blindly, especially if the bottle has been opened or stored for >3 months. Perform this 3-step validation before committing to a costly synthesis.
Step 1: Visual & Solubility Check[1]
Protocol: Dissolve 10 mg of Fmoc-Met-15N in 1 mL of DMF.
Pass Criteria: Solution must be clear and colorless .
Fail Criteria: Yellow tint indicates significant oxidation or Fmoc cleavage.[1] Turbidity indicates polymerization or moisture contamination.[1]
Step 2: LC-MS Purity & Oxidation Screen
This is the definitive test for the "M+16" sulfoxide peak.
Additive: Add NH4I (Ammonium Iodide) (approx 20-50 mg per 5 mL) to the cleavage cocktail. This actively reduces Met(O) back to Met during the cleavage reaction [4].
Sigma-Aldrich (Merck). Fmoc-Met-OH-15N Specifications and CoA. Retrieved from
Raz, R. & Rademann, J. (2023).[1] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC / NIH.[1] Retrieved from
Huang, H. & Rabenstein, D.L. (1999).[1] Minimization of methionine oxidation during the synthesis of peptides.[2][3] Journal of Peptide Research. (Cited in search results for Peptide.com).
ChemPep. Stable Isotope Labeled Amino Acids Guide. Retrieved from
Effects of L-METHIONINE-N-FMOC (15N) on peptide fragmentation in MS/MS
Comparative Guide: Effects of L-METHIONINE-N-FMOC ( N) on Peptide Fragmentation in MS/MS Executive Summary L-METHIONINE-N-FMOC ( N) is a specialized isotopic reagent used in Solid Phase Peptide Synthesis (SPPS) to introd...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Effects of L-METHIONINE-N-FMOC (
N) on Peptide Fragmentation in MS/MS
Executive Summary
L-METHIONINE-N-FMOC (
N) is a specialized isotopic reagent used in Solid Phase Peptide Synthesis (SPPS) to introduce a stable isotope label (N) into the peptide backbone at methionine residues. Unlike deuterium-labeled alternatives, which often suffer from the "chromatographic isotope effect" (shifting retention times), N-labeled peptides co-elute perfectly with their endogenous N counterparts. This guide analyzes the reagent's performance in LC-MS/MS, focusing on fragmentation mechanics, quantitation accuracy, and comparative advantages over H (Deuterium) and C labeling.
Technical Mechanism: The
N Advantage
The Reagent Structure and Function
The reagent consists of L-Methionine with the
-amino group enriched with the N isotope (typically >98% enrichment) and protected by the fluorenylmethyloxycarbonyl (Fmoc) group.
Role in SPPS: The Fmoc group protects the N-terminus during coupling. It is removed (deprotected) before the next cycle, leaving the
N-labeled methionine incorporated into the peptide backbone.
Final Analyte: The resulting peptide contains a neutron-heavy nitrogen atom (+0.997 Da mass shift) at the methionine position.
MS/MS Fragmentation Mechanics
In Tandem Mass Spectrometry (MS/MS), the
N label alters the mass-to-charge ratio () of specific fragment ions without changing the fragmentation pathway.
Precursor Ion (
): The intact peptide shows a mass shift of +1 Da (per labeled Met residue).
Product Ions (
):
-ions (N-terminal): Contain the label only if the methionine residue is included in the fragment.
-ions (C-terminal): Contain the label only if the cleavage occurs N-terminal to the methionine.
Immonium Ions: The specific methionine immonium ion shifts from
104 (standard) to 105.
Comparative Analysis:
N vs. Alternatives
The choice of isotope is critical for quantitative proteomics (e.g., AQUA, SISCAPA). The table below compares
N-Met against common alternatives.
Table 1: Performance Comparison of Isotopic Labels
Feature
N-Methionine (Fmoc)
Deuterated Methionine (-Met)
C-Methionine
Isobaric Tags (TMT/iTRAQ)
Chromatographic Behavior
Ideal Co-elution (Identical )
Shifted (Elutes earlier)
Ideal Co-elution
Co-elutes (Multiplexed)
Mass Shift
+1 Da (approx)
+3 or +4 Da
+5 Da (typically)
Isobaric (Reporter ion)
MS/MS Complexity
Moderate (Backbone shift)
Moderate
Moderate
High (Reporter region)
Quantification Error
Low (<5% CV)
High (due to peak integration mismatch)
Low
Low (but ratio compression)
Cost
Moderate
Low
High
High
The Critical Differentiator: The Chromatographic Isotope Effect
The primary scientific argument for using L-METHIONINE-N-FMOC (
N) over deuterated variants is the elimination of the Chromatographic Isotope Effect .
Deuterium (
H): C-D bonds are shorter and less polarizable than C-H bonds. This reduces the interaction with the C18 stationary phase in Reversed-Phase LC, causing deuterated peptides to elute earlier than light peptides. This separation complicates quantification, as the "heavy" and "light" peaks do not perfectly overlap in time.
Nitrogen-15 (
N): The isotopic substitution is buried in the peptide backbone (amide bond). It exerts negligible influence on the hydrophobicity or pKa of the peptide. Consequently, N-labeled peptides co-elute exactly with endogenous peptides, allowing for precise MS1 peak area integration.
Experimental Data: Fragmentation Shift
To illustrate the effect, consider a theoretical tryptic peptide: Ala-Met-Gly-Lys* (where Met * is
N-labeled).
Monoisotopic Mass (Neutral, unlabeled): ~375.21 Da
Labeled Mass (+1 Da): ~376.21 Da
Table 2: Theoretical Fragment Ion Shifts (
Charge State)
Ion Type
Fragment Sequence
Unlabeled (N)
Labeled (N)
Shift Observed?
Reason
Ala
72.04
72.04
No
Label is on Met (residue 2).
Ala-Met
203.08
204.08
Yes
Fragment contains N-Met.
Ala-Met-Gly
260.10
261.10
Yes
Fragment contains N-Met.
Lys
147.11
147.11
No
Label is lost in N-terminal fragment.
Gly-Lys
204.13
204.13
No
Label is lost in N-terminal fragment.
Met-Gly-Lys
335.17
336.17
Yes
Fragment contains N-Met.
Visualizing the Workflow & Logic
Diagram 1: Comparative Workflow (Synthesis to Quantitation)
This flowchart illustrates how the
N reagent is processed from synthesis to final data analysis, highlighting the critical "Co-elution" step.
Caption: Workflow showing the incorporation of Fmoc-Met(
N) via SPPS and its behavior in LC-MS, emphasizing the lack of retention time shift.
Diagram 2: Fragmentation Pathway Logic
This diagram demonstrates that while the mass changes, the bond breakage pathway remains kinetically identical to the unlabeled peptide.
Caption: Fragmentation logic demonstrating that
N labeling shifts fragment mass without altering the fundamental dissociation pathways.
Validated Protocol: Fmoc-Met(
N) Incorporation
This protocol is adapted for standard automated or manual SPPS.
Reagents:
L-METHIONINE-N-FMOC (
N)
Coupling Reagents: HBTU/HOBt or DIC/Oxyma
Resin: Wang or Rink Amide (depending on C-term requirement)[1]
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
Resin Swelling: Swell resin in DMF for 30 minutes.
Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (
N)-OH (3-5 equivalents relative to resin loading) in DMF.
Add activator (e.g., HBTU) and base (DIPEA).
Note: Use a slight excess of labeled amino acid to ensure complete coupling, though
N reagents are costly.
Coupling: Add activated mixture to resin. Shake/vortex for 45-60 minutes at room temperature.
QC Step: Perform Kaiser test (ninhydrin) to verify complete coupling (Resin should be colorless).
Capping (Optional): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
Critical: Methionine is prone to oxidation.[2] Include a scavenger like Thioanisole or EDT in the cleavage cocktail if not using
N for oxidation studies.
References
Chromatographic Isotope Effect
Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Comparative Proteomics. Journal of Proteome Research.
Source:
15N Metabolic Labeling & Quantification
Schulze, W. X., & Usadel, B. (2010). Quantitation in Mass-Spectrometry-Based Proteomics. Annual Review of Plant Biology.
Source:
Fmoc Solid Phase Peptide Synthesis Protocols
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Source:
Peptide Fragmentation Nomenclature
Roepstorff, P., & Fohlman, J. (1984).[3] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.